molecular formula C7H7NO4 B11914867 3-(Oxetan-3-yl)isoxazole-5-carboxylic acid

3-(Oxetan-3-yl)isoxazole-5-carboxylic acid

Cat. No.: B11914867
M. Wt: 169.13 g/mol
InChI Key: AVGNCOSLAYRPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxetan-3-yl)isoxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO4 and its molecular weight is 169.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

3-(oxetan-3-yl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C7H7NO4/c9-7(10)6-1-5(8-12-6)4-2-11-3-4/h1,4H,2-3H2,(H,9,10)

InChI Key

AVGNCOSLAYRPJT-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=NOC(=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Bioactivity of Oxetane-Substituted Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of Two Privileged Heterocycles

In the landscape of medicinal chemistry, the isoxazole ring stands as a privileged five-membered heterocyclic scaffold, integral to a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] The isoxazole nucleus, with its adjacent nitrogen and oxygen atoms, offers a unique electronic and structural profile, making it a versatile building block in drug design.[4][5]

Concurrently, the oxetane ring, a four-membered oxygen-containing heterocycle, has gained significant traction in modern drug discovery.[6] Its incorporation into molecular scaffolds is a strategic approach to modulate key physicochemical properties. Oxetanes can enhance aqueous solubility, improve metabolic stability, and reduce the lipophilicity of lead compounds, thereby optimizing their pharmacokinetic profiles.[7] They are often employed as isosteres for gem-dimethyl or carbonyl groups, offering a polar, three-dimensional alternative.[6]

This technical guide provides a comprehensive exploration of the synthesis, structure, and bioactivity of a novel class of compounds that combines these two powerful moieties: oxetane-substituted isoxazole scaffolds. We will delve into the rationale behind their design, the synthetic methodologies for their creation, and the emerging understanding of their biological potential, with a particular focus on their applications in oncology.

The Rationale for Hybridization: Designing for Enhanced Performance

The strategic incorporation of an oxetane moiety onto an isoxazole core is driven by the pursuit of synergistic effects that enhance drug-like properties. The rationale for this hybridization can be understood through two primary lenses:

  • Modulation of Physicochemical Properties: The inherent polarity and three-dimensionality of the oxetane ring can significantly impact the solubility and metabolic stability of the parent isoxazole scaffold. By replacing more lipophilic or metabolically labile groups with an oxetane, chemists can fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. This can lead to improved bioavailability and a more favorable safety profile.[7]

  • Exploration of New Chemical Space and Structure-Activity Relationships (SAR): The introduction of a strained, polar oxetane ring can create novel interactions with biological targets. This allows for the exploration of new structure-activity relationships, potentially leading to compounds with enhanced potency and selectivity. The oxetane can act as a hydrogen bond acceptor or influence the conformation of the molecule, thereby affecting its binding to target proteins.

Synthetic Strategies for Oxetane-Substituted Isoxazoles

The construction of oxetane-substituted isoxazole scaffolds can be approached through several synthetic routes, primarily leveraging the well-established methods for isoxazole ring formation. A key strategy involves the use of oxetane-containing building blocks in cycloaddition reactions.

Condensation Reaction with 3-Oxetanone

A direct and efficient method for the synthesis of 4-substituted isoxazoles involves the condensation of nitroalkanes with 3-oxetanone. This reaction provides a straightforward route to 3-substituted isoxazole-4-carbaldehydes, which can then be further functionalized.

Experimental Protocol: Synthesis of 3-Substituted Isoxazole-4-Carbaldehyde

  • Step 1: Reaction Setup: In a round-bottom flask, dissolve the desired nitroalkane in a suitable solvent, such as ethanol or methanol.

  • Step 2: Addition of Base: Add a base, for instance, sodium ethoxide or potassium carbonate, to the solution to deprotonate the nitroalkane, forming the corresponding nitronate anion.

  • Step 3: Condensation with 3-Oxetanone: To the solution of the nitronate anion, add 3-oxetanone dropwise at room temperature.

  • Step 4: Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Step 5: Workup and Purification: Upon completion, quench the reaction with a weak acid, such as acetic acid, and extract the product with an organic solvent. The crude product can then be purified by column chromatography to yield the desired 3-substituted isoxazole-4-carbaldehyde.

G Nitroalkane R-CH₂-NO₂ Nitronate [R-CH=NO₂]⁻ Nitroalkane->Nitronate Deprotonation Base Base Base->Nitronate Intermediate Adduct Intermediate Nitronate->Intermediate Oxetanone 3-Oxetanone Oxetanone->Intermediate Nucleophilic Addition Isoxazole 3-R-Isoxazole-4-carbaldehyde Intermediate->Isoxazole Cyclization & Dehydration

Synthesis of 3-substituted isoxazole-4-carbaldehyde.

Bioactivity of Oxetane-Substituted Isoxazoles: A Focus on Anticancer Applications

While the exploration of the bioactivity of oxetane-substituted isoxazoles is an emerging field, preliminary studies and analogous research on other isoxazole derivatives suggest significant potential, particularly in oncology. Isoxazole-containing compounds have been investigated as inhibitors of various cancer-related targets, including protein kinases and enzymes involved in cell cycle regulation.[4][8]

The incorporation of an oxetane moiety is hypothesized to enhance the anticancer activity of isoxazole scaffolds through several mechanisms:

  • Improved Target Engagement: The unique stereoelectronic properties of the oxetane ring may lead to novel and more potent interactions with the active sites of target proteins.

  • Enhanced Drug-like Properties: As previously discussed, the oxetane can improve the solubility and metabolic stability of the compound, leading to better in vivo efficacy.[7]

  • Increased Selectivity: The conformational constraints imposed by the oxetane ring may favor binding to a specific target over off-target proteins, thereby reducing side effects.

While specific quantitative data for oxetane-substituted isoxazoles is still limited in the public domain, the following table presents representative data for various isoxazole derivatives against cancer cell lines to illustrate the potential potency of this class of compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
Isoxazole-linked 6-hydroxycoumarinPC-3 (Prostate)8.2[9]
Isoxazole-linked 6-hydroxycoumarinA-549 (Lung)10.2[9]
Isoxazole-based carboxamideHepG2 (Liver)0.69[10]
Isoxazole chalcone derivativeDU145 (Prostate)0.96[11]
Spiroazolidine-oxindole isoxazoleK562 (Leukemia)10.7[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole derivatives is highly dependent on the nature and position of the substituents on the isoxazole ring.[12] For oxetane-substituted isoxazoles, the following SAR principles can be extrapolated from existing knowledge:

  • Position of the Oxetane: The point of attachment of the oxetane ring to the isoxazole core (C3, C4, or C5) is expected to significantly influence bioactivity. Each position offers a different vector for the oxetane to probe the binding pocket of a target protein.

  • Substitution on the Isoxazole Ring: The presence of other substituents on the isoxazole ring, in addition to the oxetane, will play a crucial role in determining potency and selectivity. For instance, aryl groups with specific substitution patterns (e.g., halogens, methoxy groups) have been shown to be important for the anticancer activity of other isoxazole derivatives.[12]

  • Substitution on the Oxetane Ring: While the parent oxetane is the most common substituent, derivatives with substitutions on the oxetane ring itself could provide further opportunities for SAR exploration and optimization of biological activity.

SAR Core Oxetane-Substituted Isoxazole Bioactivity Position Position of Oxetane C3 C4 C5 Core:f1->Position:f0 Influences Isoxazole_Sub Other Isoxazole Substituents Aryl Groups Halogens Methoxy Groups Core:f1->Isoxazole_Sub:f0 Modulates Oxetane_Sub Oxetane Substitution Unsubstituted Substituted Core:f1->Oxetane_Sub:f0 Fine-tunes

Key factors influencing the SAR of oxetane-substituted isoxazoles.

Experimental Protocols for Biological Evaluation

The assessment of the bioactivity of novel oxetane-substituted isoxazole scaffolds requires a battery of in vitro assays to determine their cytotoxic and mechanistic effects.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the oxetane-substituted isoxazole compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The strategic combination of the isoxazole and oxetane scaffolds represents a promising avenue for the discovery of novel therapeutic agents with enhanced pharmacological profiles. The synthetic accessibility of these hybrid molecules, coupled with the potential for multiparametric optimization of their biological and physicochemical properties, makes them an attractive area for further investigation.

Future research should focus on:

  • Expansion of the Chemical Library: Synthesizing a diverse range of oxetane-substituted isoxazoles with variations in the substitution patterns on both rings.

  • Broad Biological Screening: Evaluating these compounds against a wide panel of cancer cell lines and other disease-relevant targets to identify novel bioactivities.

  • In-depth Mechanistic Studies: Elucidating the precise mechanisms of action of the most promising compounds to understand their molecular targets and signaling pathways.

  • Pharmacokinetic Profiling: Conducting in vivo studies to assess the ADME and toxicity profiles of lead candidates.

References

  • Kamal, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. [Source details to be added based on a specific reference if available]
  • Abdel-Wahab, B. F., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. PubMed, [Link].[10]

  • Reference for 3-substituted isoxazole-4-carboxamide synthesis to be added.
  • Reference for design of new oxetane deriv
  • Laufer, S. A., et al. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed, [Link].[4]

  • Reference for cancer-fighting isoxazole compounds to be added.
  • Wetter, A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar, [Link].[6]

  • Reference for synthesis and characterization of isoxazole derivatives and their biological activities to be added.
  • Li, Y., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. PMC, [Link].[7]

  • Reference for antitumour activity of natural products containing isoxazole/isoxazoline moiety to be added.
  • Kumar, A., et al. (2014). Synthesis and biological evaluation of novel isoxazoles and triazoles linked 6-hydroxycoumarin as potent cytotoxic agents. PubMed, [Link].[9]

  • Reference for synthesis and biological evaluation of novel isoxazole-amide analogues as anticancer and antioxidant agents to be added.
  • Reference for Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide to be added.
  • Reference for exploring novel oxazole deriv
  • Zhou, Y., et al. (2018). The recent progress of isoxazole in medicinal chemistry. PubMed, [Link].[5]

  • Liu, Z., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC, [Link].[11]

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing, [Link].[1]

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate, [Link].[3]

  • Reference for efficient synthesis, structural characterization, and biological evaluation of new functionalized isoxazoles to be added.
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC, [Link].[2]

  • Reference for research progress on the structure-activity relationship and mechanism of flavonoid derivatives in the tre
  • Reference for synthesis and biological evaluation of novel isoxazole-amide analogues as anticancer and antioxidant agents to be added.
  • Reference for synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities to be added.

Sources

3-(Oxetan-3-yl)isoxazole-5-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(Oxetan-3-yl)isoxazole-5-carboxylic Acid: A Modern Scaffold for Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. This compound emerges as a compound of significant interest, embodying a trifecta of functionalities that address key challenges in drug design, including potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of this molecule, detailing its core chemical properties, the scientific rationale for its design, robust synthetic protocols, and its potential applications in contemporary drug discovery programs. With a molecular formula of C₇H₇NO₄ and a molecular weight of 169.13 g/mol , this compound integrates the privileged isoxazole heterocycle, the beneficial bioisosteric properties of an oxetane ring, and the versatile binding capabilities of a carboxylic acid, positioning it as a valuable scaffold for researchers, scientists, and drug development professionals.[1]

Core Molecular Profile

A thorough understanding of a compound's fundamental characteristics is the foundation of its application in research and development. This section outlines the essential identity and physicochemical properties of this compound.

Chemical Identity and Structure

The molecule's nomenclature precisely describes its structure: a central isoxazole ring substituted at the 3-position with an oxetan-3-yl group and at the 5-position with a carboxylic acid. This arrangement offers distinct vectors for chemical modification and specific spatial orientations for interacting with biological targets.

Caption: 2D structure of this compound.

Physicochemical Properties

The quantitative data below summarizes the key identifiers and properties of the molecule, which are critical for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1589005-39-9[1]
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.13 g/mol [1]
Physical Form Solid (predicted)-
Purity ≥98% (typical for commercial samples)[1]

The Scientific Rationale: A Trifecta of Functional Groups

The design of this compound is not arbitrary; it is a deliberate convergence of three key structural motifs, each contributing distinct and valuable attributes for drug discovery.

The Isoxazole Core: A Privileged Heterocycle

The isoxazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry. Its prevalence is due to its metabolic stability and its ability to act as a versatile bioisostere for other functional groups, such as amides and esters. The nitrogen-oxygen bond within the ring influences its electronic properties and provides hydrogen bond accepting capabilities, making it a frequent component in drugs targeting a wide range of diseases, including inflammatory, infectious, and oncological conditions.[2][3][4]

The Oxetane Moiety: A Modern Bioisostere

The inclusion of an oxetane ring is a contemporary strategy in medicinal chemistry to enhance the physicochemical properties of a lead compound.[5] The oxetane group is often used as a bioisosteric replacement for less favorable moieties like gem-dimethyl or carbonyl groups. Its primary advantages stem from its ability to:

  • Improve Aqueous Solubility: The polar oxygen atom can engage in hydrogen bonding, reducing lipophilicity and improving solubility.

  • Enhance Metabolic Stability: The strained four-membered ring is often more resistant to metabolic degradation compared to more common alkyl groups.

  • Modulate Conformation: The rigid structure of the oxetane ring can lock the molecule into a more favorable conformation for binding to its target, potentially increasing potency and selectivity.

The Carboxylic Acid: The Classic Pharmacophore

The carboxylic acid is one of the most common functional groups found in marketed drugs, primarily due to its ability to form strong ionic interactions (salt bridges) and hydrogen bonds with basic residues like arginine and lysine in a protein's active site.[6] While highly effective, it can sometimes lead to poor membrane permeability and rapid metabolic clearance. The strategic combination with an oxetane ring in this molecule represents a sophisticated approach to balance the potent binding of the carboxylate with improved overall drug-like properties.

main This compound isoxazole Isoxazole Core main->isoxazole oxetane Oxetane Moiety main->oxetane cooh Carboxylic Acid main->cooh prop1 Metabolic Stability Privileged Scaffold isoxazole->prop1 prop2 Improved Solubility Metabolic Resistance oxetane->prop2 prop3 Target Binding (H-Bonding, Ionic) cooh->prop3 outcome Optimized Drug Candidate (Improved ADME Profile) prop1->outcome prop2->outcome prop3->outcome

Caption: Synergistic contributions of the functional moieties to drug-like properties.

Synthesis and Characterization

A reliable and scalable synthetic route is essential for the practical application of any chemical entity. The synthesis of isoxazoles is well-established, with the 1,3-dipolar cycloaddition reaction being a cornerstone methodology.[3]

Proposed Synthetic Strategy

A logical and efficient approach to this compound involves a [3+2] cycloaddition between a nitrile oxide derived from oxetan-3-carboxaldehyde oxime and an alkyne bearing the carboxylate functionality, such as propiolic acid or its ester equivalent. This method offers high regioselectivity, which is crucial for avoiding the formation of unwanted isomers.

start1 Oxetan-3-one step1 Hydroxylamine (Oxime Formation) start1->step1 start2 Ethyl Propiolate step3 [3+2] Cycloaddition start2->step3 intermediate1 Oxetan-3-carbaldehyde Oxime step1->intermediate1 step2 Chlorinating Agent (e.g., NCS) (Nitrile Oxide Formation) intermediate1->step2 intermediate2 [In situ Nitrile Oxide] step2->intermediate2 intermediate2->step3 intermediate3 Ethyl 3-(Oxetan-3-yl)isoxazole- 5-carboxylate step3->intermediate3 step4 Base Hydrolysis (e.g., LiOH, NaOH) intermediate3->step4 final 3-(Oxetan-3-yl)isoxazole- 5-carboxylic acid step4->final

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol is a representative, scientifically-grounded procedure. Researchers should perform their own risk assessment and optimization.

  • Step 1: Oxime Formation. To a solution of oxetan-3-one (1.0 eq) in ethanol/water (1:1), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the oxetan-3-one oxime, which can often be used without further purification.

  • Step 2: In Situ Nitrile Oxide Generation and Cycloaddition. Dissolve the oxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a solution of a mild oxidant/chlorinating agent, such as N-chlorosuccinimide (NCS, 1.1 eq) in the same solvent, dropwise over 30 minutes. After the addition, add a stoichiometric amount of a non-nucleophilic base like triethylamine (1.1 eq) to facilitate the elimination to the nitrile oxide.

  • Step 3: Reaction Monitoring and Workup. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Step 4: Purification of the Ester. Purify the crude ester intermediate using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure ethyl 3-(oxetan-3-yl)isoxazole-5-carboxylate.

  • Step 5: Saponification. Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., 3:1). Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature for 2-4 hours until LC-MS confirms complete conversion.

  • Step 6: Final Product Isolation. Acidify the reaction mixture to pH 2-3 with cold 1N HCl. A precipitate may form, which can be collected by filtration. Alternatively, extract the product into ethyl acetate. Dry the organic extracts, concentrate under reduced pressure, and if necessary, recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product, this compound, as a solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed:

  • ¹H and ¹³C NMR: To confirm the chemical structure by identifying the specific proton and carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Drug Development

The unique structural combination of this molecule makes it a highly attractive starting point for various drug discovery campaigns.

Role as a Key Building Block in Fragment-Based Drug Discovery (FBDD)

This compound is an ideal candidate for fragment libraries. Its moderate complexity and multiple points for functionalization allow it to be used as a core scaffold. Researchers can synthesize derivatives by modifying the carboxylic acid (e.g., creating amides, esters) or by using substituted oxetanes to explore the chemical space around a biological target.

Potential Therapeutic Targets

Based on the known activities of related isoxazole carboxylic acids, this molecule could be investigated as an inhibitor for several enzyme classes. A prominent example is Xanthine Oxidase (XO) , a key enzyme in purine metabolism.[7] Inhibitors of XO are used to treat hyperuricemia and gout. The carboxylic acid can mimic the substrate and bind in the active site, while the oxetane-isoxazole portion can be optimized to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol describes a standard in vitro enzymatic assay to evaluate the inhibitory potential of the title compound.

  • Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored spectrophotometrically by the increase in absorbance at 295 nm.

  • Materials:

    • Xanthine oxidase from bovine milk

    • Xanthine substrate

    • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

    • Test compound (this compound) dissolved in DMSO

    • Positive control (e.g., Allopurinol)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound and the positive control in DMSO. Create a series of dilutions to test a range of concentrations (e.g., from 100 µM to 1 nM).

    • In each well of the microplate, add 150 µL of phosphate buffer.

    • Add 2 µL of the test compound dilution (or DMSO for the negative control, or Allopurinol for the positive control).

    • Add 25 µL of the xanthine solution (final concentration typically ~50 µM).

    • Incubate the plate at 25 °C for 5 minutes.

    • Initiate the reaction by adding 25 µL of the xanthine oxidase enzyme solution.

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 295 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

This compound stands out as a meticulously designed molecular scaffold. It leverages the established utility of the isoxazole and carboxylic acid functionalities while incorporating the modern, property-enhancing benefits of the oxetane ring. This combination provides a compelling starting point for the development of new chemical entities with potentially superior ADME profiles. Future work should focus on synthesizing a library of analogues to build structure-activity relationships (SAR) against relevant biological targets, such as xanthine oxidase or various kinases and proteases, to fully exploit the therapeutic potential of this promising chemical framework.

References

  • PubChem. 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)-. Available at: [Link]

  • Al-Masoudi, W. A. (2018). SYNTHESIS OF 3-(FURAN-2-YL) ISOXAZOLE-5-CABOXYLIC ACID AS NEW COMPOUND. Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]

  • ChemSynthesis. 3-hydroxy-5-isoxazolecarboxylic acid. Available at: [Link]

  • Google Patents. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Gholamzadeh, M., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Available at: [Link]

  • Wuitschik, G., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. Available at: [Link]

  • S., S., & G., V. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Horgan, C., et al. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Available at: [Link]

  • American Elements. Isoxazoles. Available at: [Link]

Sources

An In-Depth Technical Guide to Novel Oxetane Building Blocks for Medicinal Chemistry Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Oxetane Ring in Modern Drug Design

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer superior pharmacological properties is paramount. Among the scaffolds that have transitioned from academic curiosity to indispensable tools in drug discovery, the oxetane ring stands out. This four-membered cyclic ether, once overlooked due to perceived instability, is now recognized as a powerful building block for its unique confluence of properties: a small, polar, and rigid three-dimensional structure.[1][2][3] Its incorporation into drug candidates can profoundly influence their physicochemical and pharmacokinetic profiles, offering elegant solutions to long-standing challenges in drug design.[4][5]

This guide provides an in-depth exploration of novel oxetane building blocks, moving beyond a simple catalog of structures to elucidate the strategic thinking and synthetic causality behind their application. We will examine the role of oxetanes as versatile bioisosteres, detail robust synthetic methodologies for their preparation, and showcase their successful implementation through compelling case studies of clinical candidates. This document is intended for the practicing medicinal chemist, offering field-proven insights to leverage the full potential of this remarkable heterocycle.

Part 1: The Strategic Value of the Oxetane Motif

The oxetane ring is not merely a passive spacer; it is an active modulator of molecular properties. Its strategic value lies in its ability to act as a bioisosteric replacement for common chemical motifs, thereby fine-tuning a molecule's profile for improved efficacy and safety.[6][7]

The Oxetane as a Superior Bioisostere

A primary application of the oxetane motif is as a replacement for functional groups that, while necessary for activity, may introduce liabilities such as high lipophilicity or metabolic instability.[1][8]

  • gem-Dimethyl Group Replacement: The gem-dimethyl group is a classic tool used to block metabolically vulnerable positions and provide steric bulk. However, it invariably increases a compound's lipophilicity (LogD), which can negatively impact solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9] The oxetane ring serves as an exceptional hydrophilic surrogate, occupying a similar steric volume while introducing polarity. This substitution can effectively shield metabolic soft spots without the associated lipophilicity penalty.[2][4]

  • Carbonyl Group Replacement: While the carbonyl group is a crucial hydrogen bond acceptor, it can be susceptible to metabolic reduction. The oxetane motif mimics the hydrogen bond accepting capability, lone pair orientation, and dipole moment of a carbonyl group but is significantly more stable to metabolic degradation.[6][8] This makes it an excellent choice for improving the metabolic half-life of a lead compound.[7]

  • Morpholine Replacement: Morpholine rings are frequently added to scaffolds to enhance aqueous solubility.[9] However, they are also prone to oxidative metabolism. Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have emerged as metabolically robust alternatives that can confer equal or superior solubility improvements.[3][9]

The strategic incorporation of an oxetane is a data-driven decision aimed at optimizing a lead compound's profile. The following workflow illustrates the logical process.

G Lead Lead Compound Identified ADME ADME & PK Profiling Lead->ADME Liability Liability Identified (e.g., High LogD, Poor Solubility, Metabolic Instability) ADME->Liability Strategy Bioisosteric Replacement Strategy Liability->Strategy BuildingBlock Select Oxetane Building Block (e.g., 3-amino-3-methyloxetane) Strategy->BuildingBlock Synthesis Synthesize Oxetane Analog BuildingBlock->Synthesis ReProfile Re-run ADME & PK Profiling Synthesis->ReProfile Improved Improved Profile? (e.g., Lower LogD, Higher Solubility, Increased Stability) ReProfile->Improved Improved->Strategy No, Iterate Candidate Optimized Lead / Clinical Candidate Improved->Candidate Yes

Caption: Drug discovery workflow for oxetane incorporation.

Quantifiable Impact on Physicochemical Properties

The decision to incorporate an oxetane is justified by its predictable and significant impact on key drug-like properties.

PropertyEffect of Replacing gem-Dimethyl or Carbonyl Group with OxetaneRationale & Causality
Aqueous Solubility Significant Increase (can range from 4-fold to over 4000-fold)[9][10]The polar ether oxygen acts as a strong hydrogen bond acceptor, disrupting the crystal lattice and improving solvation by water.[8]
Lipophilicity (LogD) Significant Decrease [1]The replacement of non-polar C-C and C-H bonds with a polar C-O bond reduces the overall lipophilicity of the molecule.
Metabolic Stability General Increase [8][9]The oxetane ring is generally stable to phase I metabolism (e.g., CYP450 oxidation). It can also shield adjacent, metabolically labile positions.[2][7]
Amine Basicity (pKa) Significant Decrease (by up to 2.7 pKa units for an adjacent amine)[1][7]The strong electron-withdrawing effect of the oxetane's oxygen atom reduces the electron density on a neighboring nitrogen, lowering its basicity. This is a powerful tool to mitigate hERG liability or improve cell permeability.[2]

This ability to simultaneously improve multiple parameters makes the oxetane a uniquely powerful tool in multiparameter optimization, a core activity in modern drug discovery.

G start Substituted Diethyl Malonate step1 1. Alkylation with protected    hydroxymethyl halide 2. Double Ester Reduction (e.g., LiAlH₄) start->step1 diol Protected 1,3-Diol Intermediate step1->diol step2 1. Selective Monotosylation    of primary alcohol 2. Base-mediated Cyclization    (e.g., KOtBu, NaH) diol->step2 oxetane_p Protected 3,3-Disubstituted Oxetane step2->oxetane_p step3 Deprotection (e.g., TBAF for silyl ethers) oxetane_p->step3 final Final Oxetane Building Block (e.g., (3-Aryl-oxetan-3-yl)methanol) step3->final

Sources

Executive Summary: The "Oxetane Advantage" in Fragment-Based Design

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Solubility Profiling of 3-(Oxetan-3-yl)isoxazole-5-carboxylic acid

This compound represents a high-value scaffold in modern Fragment-Based Drug Discovery (FBDD).[1] This molecule combines two distinct structural motifs: the isoxazole-5-carboxylic acid (a polar, ionizable headgroup) and the oxetan-3-yl moiety (a solubility-enhancing metabolic bioisostere).[1]

In medicinal chemistry, the incorporation of the oxetane ring is a strategic maneuver—often termed the "Oxetane Effect"—designed to lower lipophilicity (LogP) and increase metabolic stability compared to gem-dimethyl or cyclobutane analogs. However, the unique reactivity of the oxetane ring, particularly its acid sensitivity, requires a tailored approach to solubility profiling. This guide details the theoretical basis and experimental protocols required to accurately characterize this molecule.

Physicochemical Profile & Theoretical Basis

Before initiating wet-lab experiments, it is critical to understand the theoretical behavior of the molecule to select appropriate buffer systems.

Structural Analysis
  • Acidic Moiety (Isoxazole-5-carboxylic acid): The carboxylic acid at the 5-position of the isoxazole ring is significantly acidic.[1] While typical benzoic acids have a pKa of ~4.2, the electron-withdrawing nature of the isoxazole ring (heteroaromatic) typically lowers the pKa to the 3.0 – 3.8 range .

  • Solubility Enhancer (Oxetane): The oxetane ring is a hydrogen bond acceptor (HBA) but not a donor. It increases polarity (lowering LogD) without introducing "flatness," thereby improving aqueous solubility and often crystallizability.

Predicted Solubility Behavior
ParameterPredicted Value/BehaviorMechanism
pKa (Acidic) 3.2 ± 0.5 Inductive effect of the isoxazole ring stabilizes the carboxylate anion.[1]
LogP (Neutral) < 1.0 (Low) The oxetane ring significantly reduces lipophilicity compared to alkyl analogs.
LogD (pH 7.4) < -1.5 (Very Low) At physiological pH, the molecule is >99.9% ionized (anionic), leading to high aqueous solubility.
Solubility (pH 1.2) Moderate/High Even in the neutral state, the polarity of the oxetane/isoxazole core maintains reasonable solubility.
Solubility (pH 7.4) Very High Driven by the formation of the carboxylate salt.

Critical Stability Warning: The Oxetane Liability

STOP & READ: The most common failure mode in profiling oxetane-containing compounds is acid-catalyzed ring opening .[1]

While 3,3-disubstituted oxetanes exhibit improved stability, the 3-(oxetan-3-yl) substitution pattern leaves the ring susceptible to nucleophilic attack under acidic conditions.[1]

  • Risk: Exposure to strong acids (pH < 1.0) or prolonged incubation in acidic buffers (pH 2.0) can trigger ring opening, converting the oxetane into a 1,3-diol derivative.

  • Impact: Solubility data collected under these conditions will represent the degradation product, not the parent compound.

  • Mitigation: Limit exposure to pH < 2.0 to short durations (< 1 hour) and verify integrity via LC-MS.

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.[1]

Objective: Determine the saturation solubility of the crystalline solid at specific pH levels.

Reagents:

  • Phosphate Buffer (pH 7.4)[2][3]

  • Citrate/Acetate Buffer (pH 4.0)

  • Note: Avoid 0.1 N HCl (pH 1.0) for long incubations due to oxetane instability.

Workflow:

  • Weighing: Accurately weigh 1–2 mg of solid this compound into a 1.5 mL glass HPLC vial.

  • Solvent Addition: Add 500 µL of the target buffer.

  • Equilibration:

    • Place vials on a rotary shaker or thermomixer at 25°C.

    • Shake for 24 hours . (Note: For this specific scaffold, 24h is sufficient; 48h increases degradation risk).

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF filter (0.22 µm). Do not use Nylon filters as they may bind acidic compounds.

  • Quantification:

    • Analyze the supernatant via HPLC-UV (254 nm) or LC-MS.[1]

    • Crucial Step: Check the LC-MS spectrum for a mass shift of +18 Da (indicative of water addition/ring opening).

Protocol B: Kinetic Solubility (Nephelometry/Turbidimetry)

For High-Throughput Screening (HTS).

Objective: Determine the concentration at which the compound precipitates from a DMSO stock solution.

Workflow:

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Titration:

    • Dispense aqueous buffer (PBS, pH 7.[2]4) into a 96-well clear-bottom plate.

    • Titrate the DMSO stock into the buffer in increasing increments (e.g., final concentrations: 10, 50, 100, 200, 500 µM).

    • Keep final DMSO concentration constant (typically 1-2%).[1]

  • Readout:

    • Measure light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

    • The "Solubility Limit" is defined as the concentration where absorbance deviates from the baseline.

Visualization of Solubility Workflow

The following diagram outlines the decision tree for profiling this molecule, integrating the stability checks required for the oxetane ring.

SolubilityWorkflow Start Start: Solid Sample 3-(Oxetan-3-yl)isoxazole-5-COOH CheckStab Stability Check: Incubate in pH 2.0 (1h) LC-MS Analysis Start->CheckStab Decision Ring Opening Observed? CheckStab->Decision PathUnstable High Instability: Avoid Acidic Buffers Profile at pH > 4.5 only Decision->PathUnstable Yes (+18 Da shift) PathStable Stable: Proceed to Full pH Profile Decision->PathStable No Thermo Thermodynamic Solubility (Shake Flask, 24h) PathUnstable->Thermo Modified pH PathStable->Thermo Kinetic Kinetic Solubility (Nephelometry, DMSO spike) PathStable->Kinetic Analysis Quantification (HPLC-UV) & Purity Check Thermo->Analysis Kinetic->Analysis

Caption: Workflow for solubility profiling emphasizing the critical "Go/No-Go" stability check for the acid-sensitive oxetane ring.

pH-Dependent Solubility Profile (Henderson-Hasselbalch)

Because the molecule is an acid, its solubility (


) is strictly pH-dependent. The relationship is described by:

[1]

Where


 is the intrinsic solubility of the uncharged form.

Visualization of Species Distribution:

SpeciesDistribution Acid pH < 3.0 Neutral Form (COOH) Trans pH = pKa (~3.2) 50% Ionized Acid->Trans Deprotonation Acid_Sol Lower Solubility (Intrinsic S0) Acid->Acid_Sol Base pH > 5.0 Anionic Form (COO-) Trans->Base Full Ionization Base_Sol Max Solubility (Salt Form) Base->Base_Sol

Caption: Species distribution showing the transition from the neutral, less soluble form to the highly soluble anionic form as pH increases.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[1] Angewandte Chemie International Edition, 49(16), 2816–2850.

  • Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Angewandte Chemie International Edition, 49(20), 3524–3529.

  • Avdeef, A. (2007). "Solubility of sparingly-soluble ionizable drugs." Advanced Drug Delivery Reviews, 59(7), 568–590.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard Reference for Solubility Protocols).

Sources

Methodological & Application

Protocol for Peptide Coupling Using Isoxazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ISOX-005

Preventing Decarboxylation in Electron-Deficient Heteroaromatic Systems

Executive Summary

Isoxazole-5-carboxylic acids represent a unique challenge in peptide chemistry and medicinal synthesis. Unlike standard amino acids, these electron-deficient heteroaromatic acids are prone to rapid decarboxylation upon activation, a phenomenon driven by the strong electron-withdrawing nature of the isoxazole ring. Standard coupling protocols (e.g., EDC/HOBt or standard HATU/DIPEA cycles) often result in low yields, producing nitrile byproducts or complex mixtures rather than the desired amide.

This guide details the mechanistic failure modes of standard protocols and provides two validated, high-fidelity workflows: a T3P® (Propylphosphonic Anhydride) method for general synthesis and an Acid Chloride method for sterically hindered amines.

Mechanistic Insight: The "Decarboxylation Trap"

The primary failure mode when coupling isoxazole-5-carboxylic acids is the loss of carbon dioxide (


) during the activation step.
  • Electronic Cause: The isoxazole ring is highly electron-deficient. When the carboxylate at the C5 position is activated (converting

    
     to a leaving group 
    
    
    
    ), the bond between the ring and the carbonyl carbon weakens.
  • The Trigger: Strong bases (like DBU or high equivalents of DIPEA) or highly reactive intermediates (like

    
    -acylisoureas from carbodiimides) stabilize the transition state for decarboxylation.
    
  • The Result: Instead of nucleophilic attack by the amine, the molecule ejects

    
    , often resulting in ring-opening or the formation of a nitrile species.
    
Visualizing the Pathway

The following diagram illustrates the competition between the desired amidation and the fatal decarboxylation pathway.

Decarboxylation_Mechanism Start Isoxazole-5-COOH Activation Activation (Formation of Active Ester) Start->Activation + Coupling Reagent Intermediate Activated Species (Mixed Anhydride/Active Ester) Activation->Intermediate Amine Amine Nucleophile (R-NH2) Amine->Intermediate Attack Product Desired Amide (Isoxazole-CONHR) Intermediate->Product  Fast Amine Attack (Kinetic Control) Transition Transition State (Anionic Stabilization) Intermediate->Transition  Base/Heat Induced Byproduct Decarboxylated Byproduct (Nitrile/Ring Cleavage) + CO2 Transition->Byproduct  Irreversible Loss

Figure 1: Mechanistic divergence. Success depends on the rate of amine attack (


) exceeding the rate of decarboxylation (

).
Reagent Selection Strategy
FeatureT3P® (Propylphosphonic Anhydride) Acid Chloride (via Oxalyl Chloride) HATU / DIPEA
Activation Type Mixed Anhydride (Cyclic)Acyl ChlorideO-At Active Ester
Basicity Requirement Low (Pyridine/NMM)None (during activation)High (DIPEA/TEA required)
Decarboxylation Risk Lowest Low (if temp controlled)High
Byproduct Removal Water Soluble (Wash away)Evaporation (HCl/CO/CO2)Chromatography (Urea/N-Oxide)
Recommendation Primary Protocol Secondary (Stubborn Amines) Not Recommended
Experimental Protocols
Protocol A: The "Gold Standard" T3P Method

Best for: General peptide coupling, preventing racemization, and avoiding decarboxylation.

Rationale: T3P acts as a kinetic trap. It forms a mixed anhydride that is highly reactive toward amines but relatively stable toward disproportionation. It functions well in ethyl acetate (EtOAc), allowing for a milder base environment (Pyridine or N-Methylmorpholine) compared to the DIPEA required for HATU.

Materials:

  • Isoxazole-5-carboxylic acid (1.0 equiv)

  • Amine component (1.1 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (2.5 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (dry)

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the Isoxazole-5-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in dry EtOAc (concentration ~0.1 M).

  • Base Addition: Cool the solution to 0 °C (ice bath). Add Pyridine (3.0 equiv) dropwise. Note: Pyridine buffers the system without creating highly basic local hotspots.

  • Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then slowly warm to Room Temperature (RT). Stir for 2–12 hours. Monitor by LC-MS (Look for M+H of product; check for M-44 peak indicating decarboxylation).

  • Workup (Critical):

    • Dilute with excess EtOAc.

    • Wash with Water (x2).

    • Wash with 0.5 M HCl (or 10% Citric Acid) to remove excess pyridine and unreacted amine.

    • Wash with Sat. NaHCO₃ (carefully) and Brine.

    • Dry over MgSO₄, filter, and concentrate.

Protocol B: The Acid Chloride Method

Best for: Non-nucleophilic amines (e.g., anilines) or sterically hindered systems where T3P is too slow.

Rationale: Converting the acid to an acid chloride avoids the formation of the unstable O-acylisourea intermediate. However, the acid chloride itself can degrade if moisture is present.

Materials:

  • Isoxazole-5-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 1-2 drops)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Activation: Suspend the isoxazole acid in anhydrous DCM (0.2 M) under Nitrogen/Argon at 0 °C .

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise, followed by 1 drop of dry DMF. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.[1]
  • Completion: Stir at 0 °C for 1 hour, then RT for 1 hour until gas evolution ceases and the solid dissolves.

  • Isolation (Optional but Recommended): Concentrate the reaction in vacuo (rotary evaporator) to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the solution of acid chloride dropwise to a separate flask containing the Amine (1.0 equiv) and a non-nucleophilic base (e.g., DIPEA, 1.1 equiv) in DCM at -10 °C to 0 °C .

  • Workup: Standard aqueous extraction as described in Protocol A.

Troubleshooting & Optimization
ObservationDiagnosisCorrective Action
LC-MS shows [M-44] peak Decarboxylation occurred.Switch to Protocol A (T3P) . Lower reaction temperature to -10°C. Switch base to 2,6-Lutidine (sterically hindered, less basic).
Low Conversion (Start Material remains) Amine is poor nucleophile.Use Protocol B (Acid Chloride) . Heat is not recommended due to stability; instead, increase concentration (0.5 M).
Product racemized (if chiral amine used) Base-mediated proton abstraction.Use T3P with NMM or Collidine as base. Avoid DIPEA/TEA. Keep temp < 0°C.
Jelly/Emulsion during workup T3P byproducts.T3P byproducts are water-soluble but can be sticky. Ensure the first wash is Water , followed by Acidic wash.
Workflow Decision Tree

Decision_Tree Start Start: Peptide Coupling Isoxazole-5-COOH CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine NoHinder No (Primary/Secondary Amine) CheckAmine->NoHinder Standard YesHinder Yes (Aniline/Bulky) CheckAmine->YesHinder Difficult T3P_Path PROTOCOL A: T3P / Pyridine (Solvent: EtOAc) NoHinder->T3P_Path AcidCl_Path PROTOCOL B: Acid Chloride (Oxalyl Cl / DCM) YesHinder->AcidCl_Path HATU_Check Consider HATU only if T3P fails AND Base is weak T3P_Path->HATU_Check If Yield < 20%

Figure 2: Strategic decision matrix for selecting the optimal coupling protocol.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4][5] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Wissmann, H., & Kleiner, H. J. (1980). New Peptide Synthesis with Propanephosphonic Acid Anhydride. Angewandte Chemie International Edition, 19(2), 133-134. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Archibald, T. G., et al. (2012). Safety and Scalability of T3P (Propylphosphonic Anhydride).[3][4][6] Organic Process Research & Development. (Referenced in context of industrial safety of T3P vs HATU).

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. "Propylphosphonic Anhydride (T3P)".[3][4][7] Wiley. [Link]

Sources

Reaction conditions for esterification of oxetane-containing carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Esterification Strategies for Oxetane-Containing Carboxylic Acids

Executive Summary & Scientific Rationale

Oxetanes (1,3-propylene oxides) have emerged as critical bioisosteres in modern medicinal chemistry, often serving as surrogates for gem-dimethyl groups or carbonyl functionalities to modulate lipophilicity (LogD) and metabolic stability.[1][2] However, the incorporation of the oxetane ring—specifically in oxetane-3-carboxylic acid derivatives—presents a unique synthetic challenge.

The Stability Paradox: While oxetanes are kinetically stable under basic and nucleophilic conditions, they possess significant ring strain (~106 kJ/mol).[3] Under acidic conditions (Brønsted or Lewis), protonation of the ether oxygen activates the ring toward rapid nucleophilic attack, leading to ring-opening (polymerization or diol formation) or isomerization into 5-membered lactones.

Scope of this Guide: This application note details three validated protocols for esterifying oxetane-carboxylic acids. These methods prioritize neutral-to-basic conditions to preserve ring integrity.

Critical Decision Matrix

Before selecting a protocol, analyze your substrate using the following logic flow.

Oxetane_Decision_Tree Start START: Oxetane-3-CO2H + Alcohol (R-OH) Check_Alcohol Is the Alcohol partner a simple primary alkyl halide? Start->Check_Alcohol Warning AVOID: Fischer Esterification (H2SO4/HCl) Start->Warning Do not use Method_A METHOD A: Base-Mediated Alkylation (Cs2CO3 + R-X) Check_Alcohol->Method_A Yes (Available as R-I/Br) Check_Hindrance Is the Alcohol sterically hindered or complex? Check_Alcohol->Check_Hindrance No (Must use R-OH) Method_B METHOD B: Coupling Reagent (HATU/EDC + DIPEA) Check_Hindrance->Method_B No (Primary/Secondary) Method_C METHOD C: Neutral Activation (Ghosez's Reagent) Check_Hindrance->Method_C Yes (Tertiary/Unreactive)

Figure 1: Strategic selection of esterification conditions based on substrate availability and steric demand.

Validated Protocols

Method A: Base-Mediated Alkylation (The "Gold Standard")

Best For: Methyl, Ethyl, Benzyl, and simple alkyl esters. Mechanism: SN2 displacement. The carboxylate anion acts as the nucleophile. Why it works: The reaction remains strictly basic, preventing protonation of the oxetane oxygen.

ReagentEquivalentsRole
Oxetane-3-carboxylic acid1.0Substrate
Alkyl Halide (R-I or R-Br)1.2 - 1.5Electrophile
Cs₂CO₃2.0Base (Solubility enhancer)
DMF or DMSOSolvent (0.2 M)Polar aprotic solvent

Protocol:

  • Dissolution: Charge oxetane-3-carboxylic acid and Cs₂CO₃ into a reaction vial. Add DMF (anhydrous). Stir at Room Temperature (RT) for 15 minutes to generate the carboxylate salt.

  • Addition: Add the alkyl halide dropwise. Note: If using volatile halides like MeI, use a sealed tube.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LCMS.

    • Checkpoint: If reaction is slow, heat to max 50°C. Do not exceed 80°C to avoid thermal decomposition.

  • Workup: Dilute with EtOAc. Wash extensively with water (3x) to remove DMF. Wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Method B: HATU-Mediated Coupling

Best For: Coupling with complex pharmaceutical intermediates or secondary alcohols. Mechanism: Formation of an activated OAt-ester intermediate.

Protocol:

  • Activation: Dissolve oxetane-3-carboxylic acid (1.0 equiv) in DCM or DMF.

  • Base Addition: Add DIPEA (3.0 equiv). Crucial: Ensure the system is basic before adding the coupling agent.

  • Coupling Agent: Add HATU (1.1 equiv). Stir for 5–10 minutes to form the activated ester.

  • Nucleophile: Add the alcohol (R-OH, 1.0–1.2 equiv).

  • Catalysis (Optional): For sluggish alcohols, add 0.1 equiv DMAP.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Dilute with DCM. Wash with saturated NaHCO₃ (removes byproducts) and brine. Avoid acidic washes (e.g., 1M HCl) which are standard for amide couplings but fatal to oxetanes.

Method C: Ghosez's Reagent (Neutral Acid Chloride)

Best For: Extremely hindered alcohols or when "Acid Chloride" reactivity is needed without HCl generation. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.

Protocol:

  • Activation: Dissolve acid in dry DCM (0°C). Add Ghosez's reagent (1.2 equiv). Stir for 1–2 hours.

    • Mechanism:[3][4][5][6] Forms the acid chloride + neutral amide byproduct. No HCl is released.

  • Esterification: Add the alcohol (1.5 equiv) and Pyridine (3.0 equiv) directly to the reaction mixture.

  • Workup: Standard aqueous workup (NaHCO₃).

Troubleshooting & Failure Modes

Failure Mode 1: Lactone Isomerization

Symptom: LCMS shows a peak with the correct mass (M+) but different retention time. Cause: Oxetane-3-carboxylic acids can rearrange to 5-membered lactones (cyclic esters) via intramolecular attack of the carboxylate on the oxetane ring, especially if traces of acid or excessive heat are present. Prevention: Store starting materials as carboxylate salts (e.g., Sodium oxetane-3-carboxylate) rather than free acids if long-term storage is required.

Failure Mode 2: Polymerization

Symptom: Formation of insoluble white gums or baseline material on TLC. Cause: Cationic ring-opening polymerization initiated by strong Lewis acids or protons. Correction: Ensure all glassware is base-washed. Avoid using unbuffered silica gel for purification (add 1% Et₃N to eluent if streaking occurs).

Mechanistic Workflow (HATU Coupling)

HATU_Mechanism Substrate Oxetane Acid Deprotonation Carboxylate Anion Substrate->Deprotonation + Base Base DIPEA Base->Deprotonation ActiveEster Activated OAt-Ester Deprotonation->ActiveEster + HATU HATU HATU Reagent HATU->ActiveEster Product Oxetane Ester ActiveEster->Product + Alcohol Alcohol Alcohol (R-OH) Alcohol->Product

Figure 2: Reaction pathway for HATU-mediated esterification, ensuring the oxetane remains in a non-acidic environment throughout activation.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[2][7][8] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][8][9][10] Angewandte Chemie International Edition.[8]

  • Wuitschik, G., et al. (2010).[2][7][8][9] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[9][10] Journal of Medicinal Chemistry.[9]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][2][7][8][9][11][12] Chemical Reviews.[9]

  • Duncton, M. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids.[2] Organic Letters.[7]

Sources

Application Note: Functionalization of Isoxazole Core with Oxetane Substituents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic integration of oxetane rings into isoxazole cores, a structural modification increasingly utilized in lead optimization ("The Oxetane Switch"). The oxetane moiety serves as a metabolic "blocker" and a polarity-modulating bioisostere for gem-dimethyl, carbonyl, and morpholine groups.

Key Advantages:

  • Solubility Enhancement: Oxetanes significantly lower LogD and increase aqueous solubility compared to gem-dimethyl analogs due to their high dipole moment (~2.2 D) and hydrogen bond accepting (HBA) capacity.

  • Metabolic Stability: The strained ether ring resists oxidative metabolism (CYP450) better than flexible ethers, while blocking metabolically labile sites on the isoxazole periphery.

  • Structural Rigidity: The oxetane ring imposes specific vector constraints, often improving target selectivity.

Strategic Rationale & Physicochemical Impact[1][2]

Before initiating synthesis, researchers should evaluate the physicochemical impact of the oxetane-isoxazole fusion.

PropertyGem-Dimethyl AnalogOxetane AnalogImpact
LogP/LogD High (Lipophilic)Lowered (~1.0 unit)Improves distribution; reduces non-specific binding.
Solubility LowHighEnhances bioavailability.[1]
Metabolic Liability High (Benzylic/Allylic oxidation)LowBlocks "soft spots" for metabolism.
H-Bonding NoneH-Bond AcceptorPotential for new interactions in the binding pocket.

Synthetic Decision Matrix

Direct C-H functionalization of the electron-deficient isoxazole core with oxetanes is synthetically challenging and low-yielding. Therefore, we recommend two primary robust workflows: De Novo Assembly (for 3- or 5-position functionalization) and Modular Cross-Coupling (for 4-position functionalization).

SyntheticStrategy Start Target: Oxetanyl-Isoxazole Position Target Position? Start->Position Pos35 3- or 5-Position Position->Pos35 Pos4 4-Position Position->Pos4 MethodA Method A: De Novo Cyclization (Condensation) Pos35->MethodA MethodB Method B: Metal-Catalyzed Coupling (Suzuki/Negishi) Pos4->MethodB PrecursorA Precursor: Oxetanyl-β-keto ester MethodA->PrecursorA PrecursorB Precursor: 4-Haloisoxazole MethodB->PrecursorB

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substitution pattern.

Detailed Protocols

Method A: De Novo Assembly (Regioselective Cyclization)

Best for: Installing oxetanes at the C3 or C5 position. Mechanism: Condensation of an oxetane-containing


-keto ester with hydroxylamine.
Critical Control Point: Regioselectivity

The reaction pH dictates the major isomer:

  • Basic conditions (pH > 10): Favors 5-oxetanyl isoxazoles.

  • Acidic/Neutral conditions (pH 2-7): Favors 3-oxetanyl isoxazoles (via the monoxime intermediate).

Protocol: Synthesis of 3-(Oxetan-3-yl)-5-methylisoxazole

Reagents:

  • Ethyl 3-oxetan-3-yl-3-oxopropionate (Precursor)

  • Hydroxylamine hydrochloride (

    
    )[2][3]
    
  • Ethanol (EtOH)[3]

  • Sodium Acetate (NaOAc) - Buffer

Step-by-Step Workflow:

  • Precursor Preparation:

    • Activate Oxetane-3-carboxylic acid with CDI (1.1 equiv) in THF.

    • Treat with the magnesium enolate of mono-ethyl malonate (Mg(OOCCH_2COOEt)_2).

    • Note: Maintain temperature < 40°C to prevent oxetane ring opening.

  • Cyclization:

    • Dissolve the resulting

      
      -keto ester (1.0 equiv) in EtOH (0.5 M).
      
    • Add

      
       (1.2 equiv).[4]
      
    • For 3-isomer: Add NaOAc (1.2 equiv) to buffer to pH ~4-5. Reflux for 4 hours.

    • For 5-isomer: Use NaOH (2.5 equiv) instead of NaOAc. Reflux for 4 hours.

  • Workup (CRITICAL):

    • Cool to room temperature.[4][5][6][7]

    • Remove EtOH under reduced pressure.

    • Partition between EtOAc and Saturated NaHCO3 .

    • Warning:Do NOT use strong acid (1M HCl) for neutralization. The oxetane ring is acid-sensitive and will hydrolyze to the diol.

  • Purification:

    • Flash chromatography on silica gel.

    • Tip: Pre-treat silica column with 1% Et3N/Hexane to neutralize surface acidity. Elute with EtOAc/Hexane.[8]

Method B: Modular Cross-Coupling (Negishi/Suzuki)

Best for: Installing oxetanes at the C4 position or diversifying an existing core. Challenge: Oxetanyl halides are unactivated alkyl halides prone to


-hydride elimination (though less than acyclic alkyls) and sluggish oxidative addition.
Protocol: Negishi Coupling of 4-Iodoisoxazole

Reagents:

  • 4-Iodoisoxazole derivative

  • 3-Iodooxetane

  • Zinc dust (activated)

  • 
     or 
    
    
    
    / amino-alcohol ligand
  • DMA or THF

Step-by-Step Workflow:

  • Formation of Oxetanyl-Zinc Reagent:

    • In a flame-dried Schlenk flask, activate Zn dust (2.0 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.

    • Add 3-Iodooxetane (1.5 equiv) dropwise at 40°C. Stir for 2 hours to form the organozinc reagent.

  • Coupling:

    • In a separate vial, dissolve 4-Iodoisoxazole (1.0 equiv) and catalyst (

      
      , 5 mol%) in THF.
      
    • Transfer the organozinc solution to the isoxazole/catalyst mixture via cannula.

    • Stir at 60°C for 12 hours under Argon.

  • Quench & Purification:

    • Quench with saturated

      
       (aq).
      
    • Extract with EtOAc (3x).[8]

    • Purify via chromatography (neutralized silica).

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Ring Opening (Diol formation) Acidic workup or acidic silica.Use buffered quench (NaHCO3). Add 1% Et3N to chromatography solvent.
Low Yield (Cyclization) Incorrect pH or competing retro-Claisen.Monitor pH strictly. Ensure temperature does not exceed 80°C.
Stalled Coupling Catalyst deactivation or wet solvents.Use anhydrous solvents (Karl Fischer < 50 ppm). Switch to Ni/photoredox conditions if Pd fails.
Regioisomer Mix Lack of pH control in Method A.Use NaOAc for 3-isomer; NaOH for 5-isomer. Verify by NOE NMR.

Visualizing the Mechanism (Cyclization)

The following diagram illustrates the critical pathway for Method A, highlighting the pH-dependent divergence.

Mechanism Start Oxetanyl-β-keto ester Inter Tetrahedral Intermediate Start->Inter + NH2OH PathAcid Neutral/Acidic (pH 4-5) Attack at Ketone Inter->PathAcid PathBase Basic (pH >10) Attack at Ester Inter->PathBase Prod3 3-Oxetanyl Isoxazole PathAcid->Prod3 - H2O, - EtOH Prod5 5-Oxetanyl Isoxazole PathBase->Prod5 - H2O, - EtOH

Figure 2: Mechanistic divergence in isoxazole synthesis controlled by pH conditions.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Oxetane Derivatives for Drug Discovery. Journal of Organic Chemistry. Link

  • Barnes-Seeman, D. (2012).[9] The Role of Oxetanes in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Context on bioisosteres). Link

  • Mykhailiuk, P. K. (2015).[8] Generation of C4-Functionalized Isoxazoles. European Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with Steric Oxetane Groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions involving sterically demanding oxetane-substituted molecules. The unique structural and electronic properties of the oxetane ring, while beneficial for modulating physicochemical properties in drug discovery, present distinct challenges in synthetic chemistry.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, blending mechanistic understanding with practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: Why are my standard palladium-catalyzed Suzuki-Miyaura coupling conditions failing for my 3-aryl-oxetane synthesis?

A: This is a common issue that typically stems from the nature of the C-C bond being formed. When coupling an organoboron reagent with a 3-halooxetane, you are forming a C(sp²)-C(sp³) bond. The mechanism for this type of coupling, particularly with a secondary alkyl halide like 3-iodooxetane, often proceeds more efficiently with nickel catalysis rather than palladium.[3][4] Nickel catalysts are often more effective for cross-coupling of alkyl halides due to differences in the kinetics of oxidative addition and a lower propensity for β-hydride elimination.

Q2: I'm observing significant decomposition of my oxetane-containing starting material under heating. What can I do?

A: The four-membered oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening under harsh conditions, especially in the presence of Lewis acids or strong Brønsted acids.[1] If you are using a palladium precursor that can generate acidic species, or if your reaction conditions are strongly acidic, this can lead to degradation. Consider using a well-defined, neutral Pd(0) or Ni(0) precatalyst. Additionally, carefully screen your reaction temperature; it's often a trade-off between providing enough energy to overcome the activation barrier for the coupling and preventing thermal decomposition.

Q3: For a Buchwald-Hartwig amination with 3-amino-oxetane, what class of ligands is a good starting point?

A: For coupling a sterically accessible yet potentially coordinating nucleophile like 3-amino-oxetane, bulky, electron-rich biarylphosphine ligands are an excellent starting point. Ligands such as XPhos, SPhos, or RuPhos, developed by the Buchwald group, are designed to facilitate the crucial reductive elimination step, which can be challenging with hindered substrates.[5] These ligands stabilize the monoligated L-Pd(0) species, which is often the active catalyst, and their steric bulk can promote the formation of the C-N bond.

Q4: Can I perform an amide coupling directly with a carboxylic acid and 3-amino-oxetane without significant side reactions?

A: Yes, direct amide coupling is a very common method for incorporating the 3-amino-oxetane motif.[5] However, standard peptide coupling reagents like HATU, HOBt, or EDC are recommended to avoid the need for harsh conditions (e.g., forming an acid chloride with thionyl chloride) that could compromise the oxetane ring. The main challenge is often overcoming the steric hindrance and potentially reduced nucleophilicity of the amine. If standard conditions are slow, gentle heating (e.g., 40-60 °C) can be beneficial, but should be monitored for any signs of decomposition.

Troubleshooting Guide: Low Yield in Cross-Coupling Reactions

This section provides a systematic approach to troubleshooting and optimizing your coupling reactions involving oxetane-substituted substrates.

Scenario: Low yield in a Suzuki-Miyaura coupling of an aryl bromide with an oxetane-boronic acid derivative.

This workflow will guide you through a logical sequence of troubleshooting steps to improve your reaction yield.

Troubleshooting_Suzuki start Problem: Low Yield (<20%) check_catalyst Step 1: Re-evaluate Catalyst System Is a Pd catalyst being used for a C(sp2)-C(sp3) coupling? start->check_catalyst switch_to_Ni Switch to a Ni-based catalyst system. (e.g., NiCl2(dppp), Ni(cod)2) check_catalyst->switch_to_Ni Yes optimize_Pd Step 2: Optimize Pd Ligand Is the ligand sufficiently bulky and electron-rich? check_catalyst->optimize_Pd No (C(sp2)-C(sp2)) check_base Step 3: Evaluate Base and Solvent Are the base and solvent optimal for hindered couplings? switch_to_Ni->check_base ligand_screen Screen bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands (e.g., IPr). optimize_Pd->ligand_screen ligand_screen->check_base base_solvent_screen Screen stronger, non-nucleophilic bases (e.g., K3PO4, Cs2CO3, t-BuOK) and aprotic polar solvents (e.g., Dioxane, Toluene, THF). check_base->base_solvent_screen check_temp Step 4: Temperature Optimization Is the reaction temperature appropriate? base_solvent_screen->check_temp temp_screen Incrementally increase temperature (e.g., 80°C -> 100°C -> 120°C) while monitoring for decomposition by TLC/LCMS. check_temp->temp_screen success Yield Improved temp_screen->success

Figure 1. Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Data-Driven Recommendations

The choice of catalyst, ligand, and base is paramount for success. The following table summarizes recommended starting conditions based on literature precedents for sterically hindered couplings.

Coupling Reaction Substrate Type Recommended Catalyst Recommended Ligands Recommended Bases Common Solvents Reference
Suzuki-Miyaura Aryl-Br + 3-IodooxetaneNiCl₂(dppp) or Ni(cod)₂dppp, bathophenanthrolineK₃PO₄, Cs₂CO₃Dioxane, THF[3][4]
Suzuki-Miyaura Oxetane-Aryl-Br + Arylboronic AcidPd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃Toluene, Dioxane/H₂O[6]
Buchwald-Hartwig Aryl-Br + 3-Amino-oxetanePd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhos, BrettPhosNaOt-Bu, LHMDS, Cs₂CO₃Toluene, THF[5][7]
Amide Coupling Carboxylic Acid + 3-Amino-oxetaneN/A (Coupling Agents)N/ADIPEA, Et₃NDMF, DCM[5]

Experimental Protocols

The following protocols are provided as a starting point for your optimization. Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.

Protocol 1: Ni-Catalyzed Suzuki-Miyaura Coupling of 3-Iodooxetane with an Arylboronic Acid

This protocol is adapted from methodologies reported for the coupling of secondary alkyl halides.[3]

Protocol_Suzuki cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_vial 1. Add arylboronic acid (1.2 mmol), K3PO4 (2.0 mmol), and a stir bar to an oven-dried vial. inert_atm 2. Seal the vial and purge with Argon for 10 min. prep_vial->inert_atm add_solvent 3. Add anhydrous dioxane (4 mL). add_reagents 4. Add 3-iodooxetane (1.0 mmol). add_solvent->add_reagents add_catalyst 5. Add NiCl2(dppp) (0.05 mmol, 5 mol%). add_reagents->add_catalyst heat 6. Place the sealed vial in a preheated oil bath at 100 °C. stir 7. Stir vigorously for 12-24 hours. heat->stir monitor 8. Monitor reaction progress by TLC or LC-MS. stir->monitor cool 9. Cool to room temperature and dilute with Ethyl Acetate. filter 10. Filter through a pad of Celite, washing with Ethyl Acetate. cool->filter wash 11. Wash the filtrate with water and brine. filter->wash dry_purify 12. Dry over Na2SO4, concentrate, and purify by column chromatography. wash->dry_purify

Figure 2. Step-by-step workflow for a Ni-catalyzed Suzuki-Miyaura coupling.
Protocol 2: Pd-Catalyzed Buchwald-Hartwig Amination of an Aryl Bromide with 3-Amino-oxetane

This protocol is a general starting point based on established methods for C-N bond formation.[7][8]

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%) to a vial. Add 2 mL of anhydrous toluene and stir for 10 minutes.

  • Reaction Setup: To a separate oven-dried reaction vial, add the aryl bromide (1.0 mmol), 3-amino-oxetane (1.2 mmol), and NaOt-Bu (1.4 mmol).

  • Initiation: Add 3 mL of anhydrous toluene to the substrate vial, followed by the pre-formed catalyst solution via syringe.

  • Execution: Seal the vial and heat in an oil bath at 100-110 °C for 16-24 hours.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

By understanding the unique challenges posed by the oxetane moiety and systematically applying these troubleshooting strategies and optimized protocols, you can significantly improve the yield and efficiency of your coupling reactions.

References

  • Thieme. (2022). Amino-oxetanes as Amide Isosteres by an Alternative Defluorosulfonylative Coupling of Sulfonyl Fluorides. Thieme Gruppe. [Link]

  • Scott, J. S., & Williams, J. M. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

  • Jágr, M., & Beier, P. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-149. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12224. [Link]

  • Bull, J. A., et al. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. [Link]

  • Enamine Ltd. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Bull, J. A., et al. (2025). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Bull, J. A., et al. (2025). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Nature Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Kappe, C. O., & Van der Eycken, E. (n.d.). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters. [Link]

  • Gensch, T., et al. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]

  • Kráľ, M., et al. (2016). A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry, 12, 891-898. [Link]

  • Mahal, A. (2015). Oxetanes as versatile building blocks in the total synthesis of natural products: An overview. European Journal of Chemistry, 6(4), 357-366. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (n.d.). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Angewandte Chemie International Edition. [Link]

  • Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Duncton, M. A. J., et al. (2008). Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling. Organic Letters, 10(15), 3259-3262. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Leadbeater, N. E., & McGowan, C. C. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). A) Optimization of cross-coupling reaction. B) Scope of cross-coupling... ResearchGate. [Link]

  • Shafir, A., & Pericàs, M. A. (2026). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 31(2), 378. [Link]

  • ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ScienceDirect. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

Sources

Technical Support Center: Purification of Polar Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar isoxazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying this unique class of compounds. The inherent polarity of the isoxazole ring, combined with the ionizable carboxylic acid group, often presents significant purification hurdles. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve your desired purity.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of polar isoxazole carboxylic acids, offering explanations and actionable solutions.

Chromatography Issues

Q1: My isoxazole carboxylic acid shows poor or no retention on a C18 reverse-phase column, eluting in the void volume. What's happening and how can I fix it?

A1: This is a classic issue for highly polar compounds in reverse-phase liquid chromatography (RP-LC).[1] The hydrophobic C18 stationary phase has minimal interaction with your polar analyte, causing it to elute with the solvent front. The carboxylic acid group, especially when deprotonated (ionized), significantly increases the compound's polarity.

Causality: At a neutral or basic pH, the carboxylic acid group exists as a carboxylate anion (-COO⁻). This charge makes the molecule highly water-soluble and prevents it from partitioning onto the non-polar stationary phase.[2]

Solutions:

  • pH Adjustment: The most effective strategy is to suppress the ionization of the carboxylic acid by lowering the pH of the mobile phase.[1][2] Adding a small amount of a volatile acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v) is standard practice.[3][4] This will protonate the carboxylate group (-COOH), making the molecule more neutral and increasing its retention on the C18 column.[1][2]

  • Ion-Pairing Chromatography: If pH adjustment alone is insufficient, consider adding an ion-pairing agent to the mobile phase.[1][4] A positively charged agent, such as tetrabutylammonium, will form a neutral ion pair with your anionic isoxazole carboxylic acid, increasing its hydrophobicity and retention.

  • Alternative Stationary Phases: If your compound is still poorly retained, consider a more polar reverse-phase column (e.g., a polar-embedded or C4 column) or switch to a different chromatography mode like Hydrophilic Interaction Liquid Chromatography (HILIC).

Q2: I'm seeing significant peak tailing for my acidic compound during normal-phase silica gel chromatography. What causes this and what are my options?

A2: Peak tailing on silica gel is a common problem for acidic compounds.[5]

Causality: The surface of silica gel contains acidic silanol groups (Si-OH). These sites can strongly and sometimes irreversibly interact with your isoxazole carboxylic acid through hydrogen bonding and acid-base interactions. This leads to a non-uniform distribution of the analyte as it moves through the column, resulting in a tailed peak.

Solutions:

  • Mobile Phase Modification: Add a small amount (0.5-5%) of a volatile acid, such as acetic or formic acid, to your eluent.[5] The added acid will protonate any basic sites on the silica and compete with your analyte for interaction with the silanol groups, leading to more symmetrical peaks.[5]

  • Stationary Phase Choice: If modifying the mobile phase doesn't resolve the issue, consider using a different stationary phase like alumina (neutral or acidic) or a bonded phase like diol.[6]

  • Reverse-Phase Chromatography: For highly polar acidic compounds, reverse-phase chromatography is often a more suitable technique.[3][7]

Q3: My isoxazole derivative seems to be decomposing on the silica gel column. Why is this happening?

A3: The isoxazole ring can be sensitive to certain conditions, and the acidic nature of silica gel can sometimes lead to degradation.[6]

Causality: The acidic silanol groups on the silica surface can catalyze the decomposition of sensitive isoxazole derivatives.

Solutions:

  • Deactivate the Silica: You can try to "deactivate" the silica gel by adding a small amount of a base like triethylamine (0.1-2%) to your eluent.[8] This will neutralize the most acidic sites on the silica. However, be cautious as this can affect the retention of your compound.

  • Alternative Stationary Phases: Switching to a less acidic stationary phase like neutral alumina or considering reverse-phase chromatography are good alternatives.[6]

Crystallization and Solubility Issues

Q4: My polar isoxazole carboxylic acid is highly soluble in most common organic solvents, making crystallization difficult. What strategies can I use?

A4: High solubility is a common challenge for polar molecules. The key is to find a solvent system where the compound has high solubility at an elevated temperature and low solubility at room temperature or below.[9][10]

Solutions:

  • Solvent/Anti-Solvent System: This is often the most effective technique.[11] Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble (e.g., methanol, ethanol, or water). Then, slowly add a "poor" or "anti-solvent" in which your compound is insoluble (e.g., diethyl ether, hexanes, or ethyl acetate) until the solution becomes cloudy.[8][12] Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • pH Manipulation for Crystallization: If your compound is soluble in a particular solvent at a certain pH, you may be able to induce crystallization by adjusting the pH to a point where it is less soluble. For example, if your isoxazole carboxylic acid is soluble in an aqueous base, slowly acidifying the solution can cause the neutral, less soluble form to precipitate out.[4]

  • Salt Formation: Consider forming a salt of your carboxylic acid with a suitable base.[12] The resulting salt may have different solubility properties that are more amenable to crystallization.

Q5: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[13] This often happens when the melting point of the compound is lower than the boiling point of the solvent.[8]

Solutions:

  • Change the Solvent System: Try using a lower-boiling point solvent or a different solvent/anti-solvent combination.[8]

  • Slower Cooling: Allow the solution to cool more slowly. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature overnight.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.

Extraction and Workup Problems

Q6: I'm having trouble extracting my polar isoxazole carboxylic acid from an aqueous reaction mixture into an organic solvent. How can I improve the extraction efficiency?

A6: The high water solubility of polar carboxylic acids can make liquid-liquid extraction challenging.

Solutions:

  • pH Adjustment: Before extraction, adjust the pH of the aqueous layer to be at least 2 pH units below the pKa of your carboxylic acid.[8] This will ensure the compound is in its protonated, more organic-soluble form.

  • Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl).[8] This increases the ionic strength of the aqueous phase, making it more polar and decreasing the solubility of your organic compound, thereby promoting its transfer into the organic layer.[8]

  • Use a More Polar Extraction Solvent: If solvents like ethyl acetate or dichloromethane are ineffective, try a more polar solvent like n-butanol or a mixture of chloroform and isopropanol.[8]

  • Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, continuous extraction may be necessary.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a newly synthesized polar isoxazole carboxylic acid?

A1: A good starting point is to use a combination of techniques. First, an acid-base extraction can be a very effective initial purification step.[13] Dissolve the crude material in an organic solvent and extract with an aqueous base (like sodium bicarbonate) to move your acidic product into the aqueous layer, leaving neutral and basic impurities behind. Then, re-acidify the aqueous layer and extract your product back into an organic solvent. After this, either crystallization or reverse-phase flash chromatography are excellent next steps for achieving high purity.[3]

Q2: How does the pH of the mobile phase affect the retention of my isoxazole carboxylic acid in reverse-phase HPLC?

A2: The pH of the mobile phase is a critical parameter.[4] For a carboxylic acid, retention will significantly increase as the mobile phase pH is decreased to below the pKa of the acid.[2] This is because the acid will be in its neutral, less polar form. Conversely, at a pH above the pKa, the acid will be in its ionized, more polar form and will have much lower retention.[2]

Q3: Are there any "greener" alternatives to traditional chromatography for purifying these compounds?

A3: Yes, Supercritical Fluid Chromatography (SFC) is an emerging environmentally friendly technique.[14][15] SFC uses supercritical CO2 as the primary mobile phase, significantly reducing the consumption of organic solvents.[14] While traditionally used for chiral separations, modern SFC is increasingly being used for achiral purifications of polar compounds.[14][16][17]

Q4: Can I use Solid-Phase Extraction (SPE) for the purification of my isoxazole carboxylic acid?

A4: Absolutely. SPE can be a powerful tool for sample cleanup and purification.[18] You can use an anion-exchange SPE cartridge to retain your deprotonated carboxylic acid while allowing neutral or basic impurities to pass through.[18] You would then elute your purified compound by washing the cartridge with a solution that neutralizes the carboxylic acid (e.g., an acidic solution).[19]

Experimental Protocols & Workflows

Protocol 1: Purification by Acid-Base Extraction and Crystallization
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Basic Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The polar isoxazole carboxylic acid will be deprotonated and move into the aqueous layer, while non-acidic impurities remain in the organic layer. Repeat the extraction of the organic layer 2-3 times.

  • Combine and Wash: Combine the aqueous layers and wash with a small amount of the organic solvent to remove any remaining non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the pH is ~2.[4] Your product should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Recrystallization: Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to achieve the final desired purity.[9]

Protocol 2: Reverse-Phase Flash Chromatography
  • Column Selection: Choose a C18 reverse-phase flash column appropriately sized for your sample amount.[3]

  • Mobile Phase Preparation: Prepare your mobile phases. A typical system would be:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Sample Preparation: Dissolve your crude sample in a minimal amount of a strong solvent like methanol or DMF. If solubility is an issue, you can pre-adsorb the sample onto a small amount of C18 silica.

  • Equilibration: Equilibrate the column with your starting mobile phase conditions (e.g., 95:5 Solvent A:Solvent B).

  • Elution: Load your sample and begin the elution gradient. A typical gradient might be from 5% to 100% Solvent B over 20-30 column volumes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure. If your compound is water-soluble, lyophilization (freeze-drying) may be necessary.[8]

Visualized Workflows

Purification_Decision_Tree start Crude Polar Isoxazole Carboxylic Acid extraction Acid-Base Extraction start->extraction chromatography Chromatography Needed? extraction->chromatography crystallization Attempt Crystallization chromatography->crystallization No rp_flash Reverse-Phase Flash Chromatography chromatography->rp_flash Yes pure_product Pure Product crystallization->pure_product other_tech Consider Advanced Techniques (e.g., Prep-HPLC, SFC) rp_flash->other_tech Poor Separation rp_flash->pure_product Success other_tech->pure_product

Caption: Decision tree for selecting a purification strategy.

RP_Chromatography_Troubleshooting start Reverse-Phase Chromatography Issue no_retention Poor or No Retention start->no_retention tailing Peak Tailing start->tailing add_acid Add 0.1% Acid (TFA/Formic) to Mobile Phase no_retention->add_acid Step 1 check_ph Ensure pH is low enough (< pKa - 2) tailing->check_ph ion_pairing Use Ion-Pairing Agent add_acid->ion_pairing If still poor change_column Switch to Polar-Embedded or HILIC Column ion_pairing->change_column Alternative

Caption: Troubleshooting poor reverse-phase chromatography performance.

Data Summary Table

Purification TechniqueIdeal ForKey Advantage(s)Common Challenge(s)Mobile Phase Modifier
Reverse-Phase Chromatography Most polar isoxazole carboxylic acidsHigh resolution, widely applicablePoor retention without modifiers0.1% Formic Acid or TFA[3]
Normal-Phase Chromatography Less polar derivativesGood for separating isomersPeak tailing, potential for degradation0.5-2% Acetic Acid[6]
Crystallization Solid compoundsHigh purity, scalableFinding a suitable solvent system[6]N/A
Acid-Base Extraction Initial cleanup of crude mixturesRemoves neutral/basic impuritiesCan form emulsions, product may be water-solubleAqueous Base (e.g., NaHCO₃)
Supercritical Fluid Chromatography (SFC) Challenging separations, green chemistryFast, reduced solvent use[14]Requires specialized equipmentMethanol or other polar co-solvents[16]

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. Available at: [Link]

  • Successful Flash Chromatography - King Group. Available at: [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne LABS. Available at: [Link]

  • Video: Supercritical Fluid Chromatography - JoVE. Available at: [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. Available at: [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). Available at: [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. Available at: [Link]

  • Solid-Phase Extraction (SPE) Method Development - Waters Corporation. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • How does acid concentration impact reversed-phase flash chromatography? - Biotage. Available at: [Link]

  • Solid-phase Extraction of Acidic Herbicides - PubMed. Available at: [Link]

  • Polar Compounds | SIELC Technologies. Available at: [Link]

  • Solid Phase Extraction As A Sample Preparation Technique - ijprajournal. Available at: [Link]

  • Solid-Phase Extraction - Chemistry LibreTexts. Available at: [Link]

  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? - Chromatography Online. Available at: [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - Taylor & Francis Online. Available at: [Link]

  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures - PubMed. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. Available at: [Link]

  • CN116283810A - A kind of preparation method of isoxazole compound - Google Patents.
  • Reversed-phase chromatography - Wikipedia. Available at: [Link]

  • Recrystallization (chemistry) - Wikipedia. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Recrystallization - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals | Asian Journal of Dental and Health Sciences. Available at: [Link]

  • Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate) - RSC Publishing. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI. Available at: [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals - ResearchGate. Available at: [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. Available at: [Link]

  • PH and Solvent Effect on Drug Solubility. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]

  • Isoxazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. Available at: [Link]

  • ISOXAZOLE-5-CARBOXYLIC ACID | Georganics. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Available at: [Link]

Sources

Technical Support Center: Oxetane Bioisosteres for Solubility Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the common and complex challenges encountered when employing oxetane bioisosteres to resolve solubility issues in drug discovery campaigns. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. This is a living document, structured in a question-and-answer format to directly address the practical hurdles you may face.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section covers the foundational knowledge required to effectively utilize oxetanes in your research.

Q1: What is an oxetane bioisostere, and why is it effective for improving solubility?

An oxetane is a four-membered cyclic ether. In medicinal chemistry, it serves as a bioisostere—a chemical group that can replace another group in a molecule without significantly altering its desired biological activity, but while improving its physicochemical properties.[1]

The effectiveness of oxetanes in enhancing solubility stems from several key features:

  • Increased Polarity: The oxygen atom within the strained four-membered ring introduces a significant dipole moment and acts as a strong hydrogen bond acceptor, improving interactions with water.[2][3][4]

  • Reduced Lipophilicity (LogD): When an oxetane replaces a non-polar group, such as a gem-dimethyl or methylene group, it occupies a similar steric volume but significantly lowers the molecule's lipophilicity.[5] This shift towards hydrophilicity is a primary driver for increased aqueous solubility.

  • Three-Dimensional (3D) Structure: The puckered, sp3-rich structure of the oxetane ring disrupts planarity.[1][6] This can break up crystalline packing in the solid state, reducing the energy barrier that must be overcome for the compound to dissolve, thereby improving solubility.

Q2: How does an oxetane compare to other common bioisosteres like gem-dimethyl or morpholine groups?

Choosing the right bioisostere is context-dependent. An oxetane offers a unique balance of properties that often proves advantageous over other common motifs. The strategic replacement of a gem-dimethyl group with an oxetane, for example, can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[1][7][8]

FeatureOxetanegem-Dimethyl GroupCarbonyl GroupMorpholine
Solubility Significantly Increases DecreasesIncreases (but less than oxetane)Increases
Lipophilicity (LogD) Decreases IncreasesDecreasesDecreases
Metabolic Stability Generally High (resistant to CYP450)[5][9]Can be labile to oxidationCan be labile to reductionCan be labile to oxidation
Hydrogen Bond Acceptor Strong [4]NoneStrongModerate
Chemical Stability Stable, but sensitive to strong acids/reductantsVery StableCan be reactive (e.g., to nucleophiles)Generally Stable
Effect on Adjacent Amine pKa Significantly Lowers [1]Minimal EffectMinimal EffectMinimal Effect
Q3: Are there potential liabilities or downsides to using oxetanes?

Yes, while powerful, oxetanes are not without their challenges. Awareness of these potential issues is critical for successful implementation.

  • Chemical Instability: The primary liability is the ring strain (approx. 25.5 kcal/mol), which makes the oxetane susceptible to ring-opening under certain conditions.[4] This is most commonly observed under strongly acidic conditions or with specific hydride reagents.[6][7][10] Notably, 3,3-disubstituted oxetanes are generally more stable than other substitution patterns.[7]

  • Synthetic Intractability: The "oxetane rush" in medicinal chemistry was initially met with some frustration due to the challenges in synthesis.[7] While many advances have been made, the availability of diverse oxetane building blocks can be limited, and their incorporation may require careful planning, especially for large-scale synthesis where cost and purification of highly polar intermediates can be problematic.[6][7]

Section 2: Troubleshooting Experimental Design & Synthesis

This section provides practical guidance for the laboratory, from initial design to the synthesis of your target molecule.

Q4: My lead compound has poor solubility. How do I decide if an oxetane is the right tool for the job?

This decision requires a systematic evaluation of your compound's properties and goals. An oxetane is an excellent choice when you need to address solubility without adding significant molecular weight or introducing a metabolically weak spot.

Use the following workflow to guide your decision:

decision_workflow start Poor Aqueous Solubility Identified check_lipophilicity Is high lipophilicity (LogD) a likely cause? start->check_lipophilicity check_metabolism Is the target site for modification also a metabolic hot-spot (e.g., a gem-dimethyl group)? check_lipophilicity->check_metabolism Yes other_strategies Evaluate other solubilization strategies (e.g., salt forms, formulation) check_lipophilicity->other_strategies No consider_oxetane Consider Oxetane Bioisostere check_metabolism->consider_oxetane Yes check_metabolism->consider_oxetane No (Oxetane can still be beneficial) check_synthetic_feasibility Is there a feasible synthetic route to an oxetane analog? consider_oxetane->check_synthetic_feasibility check_synthetic_feasibility->other_strategies No proceed Proceed with Synthesis & Evaluation check_synthetic_feasibility->proceed Yes

Caption: Decision workflow for considering an oxetane bioisostere.

Q5: What are the most common and reliable synthetic routes to introduce an oxetane?

The most prevalent strategy is the use of commercially available oxetane building blocks. This approach is generally faster and more reliable than attempting a de novo ring synthesis.

synthesis_workflow cluster_0 Building Block Approach building_block Select Oxetane Building Block (e.g., Oxetan-3-one, 3-Amino-oxetane) reaction Couple with Parent Scaffold building_block->reaction product Final Oxetane-Containing Molecule reaction->product reaction_type Common Reactions: - Reductive Amination - Amide Coupling - S_NAr / Buchwald-Hartwig reaction->reaction_type

Caption: Common synthetic workflow using oxetane building blocks.

Protocol: Reductive Amination using Oxetan-3-one

This is one of the most common methods for incorporating a 3-substituted oxetane.[7]

  • Dissolve Amine: Dissolve your primary or secondary amine starting material (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add Oxetan-3-one: Add oxetan-3-one (1.1 eq).

  • Add Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

    • Causality: NaBH(OAc)₃ is preferred because it is less reactive than NaBH₄ and will not readily reduce the oxetanone before iminium formation. It is also tolerant of mildly acidic conditions which can catalyze iminium formation.

  • Stir: Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

  • Workup: Quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent. Purify via standard methods (e.g., column chromatography).

Q6: My oxetane ring is opening during a reaction! What are the common causes and solutions?

Ring-opening is a classic failure mode and is almost always caused by incompatible reagents or conditions.[10]

Problematic ConditionReason for InstabilityRecommended Solution / Alternative
Strong Acid (e.g., TFA, conc. HCl)Protonation of the oxetane oxygen activates the ring for nucleophilic attack, leading to cleavage.[6]Use basic or pH-neutral conditions for reactions and purification. For protecting group removal, consider alternatives to acid-labile groups (e.g., use a Cbz group removable by hydrogenolysis instead of a Boc group).
Strong Hydride Reagents (e.g., LiAlH₄ at >0 °C)These powerful reducing agents can directly attack and open the strained ether ring.[6][10]For ester reductions, perform the reaction with LiAlH₄ at low temperatures (e.g., -30 to -10 °C).[10] Alternatively, use milder reagents like NaBH₄ if compatible with the functional group.[6]
High Temperatures (>120 °C)Thermal energy can be sufficient to overcome the activation barrier for ring cleavage, especially in the presence of trace acids or nucleophiles.Whenever possible, use milder reaction conditions. If high temperatures are required (e.g., for some cross-coupling reactions), ensure the reaction medium is scrupulously anhydrous and non-acidic.
Internal Nucleophiles An alcohol or amine on the same molecule can facilitate intramolecular ring-opening under acidic conditions to form 5- or 6-membered rings.[6]Protect the internal nucleophile before performing any reactions under acidic conditions.

Section 3: Troubleshooting Characterization & Analysis

After a successful synthesis, you must rigorously validate the resulting change in properties.

Q7: How do I accurately measure the improvement in aqueous solubility?

Inconsistent solubility data can derail a project. Using a standardized protocol is essential. Here is a method for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of your solid compound (enough that some solid remains undissolved) to a known volume of buffer (e.g., pH 7.4 phosphate-buffered saline) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours.

    • Causality: This extended time allows the system to reach equilibrium between the solid and dissolved states, which is the definition of thermodynamic solubility. Shorter incubation times may only measure kinetic solubility, which can be misleadingly high.

  • Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step. Centrifugation at high speed followed by careful removal of the supernatant is effective. Filtration can also be used, but be cautious of the compound adsorbing to the filter membrane.

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile or methanol) and analyze the concentration using a calibrated HPLC-UV or LC-MS/MS method.

  • Calculation: The measured concentration is the thermodynamic solubility of your compound in that buffer.

Q8: My solubility results are highly variable. What could be wrong?

Variability often points to experimental error or a misunderstanding of what is being measured.

  • Compound Purity & Form: Is your compound pure? Impurities can affect solubility. Is it amorphous or crystalline? The solid-state form dramatically impacts solubility.

  • pH and Buffer: Solubility of ionizable compounds is highly pH-dependent. Ensure your buffer has sufficient capacity and the pH is accurately measured and stable.

  • Kinetic vs. Thermodynamic: Are you measuring true equilibrium solubility? If you prepare a stock in DMSO and dilute it into buffer, you are often creating a supersaturated solution and measuring kinetic solubility, which will precipitate over time. The shake-flask method (Q7) is the gold standard for thermodynamic solubility.

Section 4: Advanced Concepts

Leveraging the full potential of oxetanes goes beyond simple solubility enhancement.

Q9: Can the oxetane's electron-withdrawing properties be used to my advantage?

Absolutely. The oxygen atom in the oxetane ring is strongly electron-withdrawing, and this inductive effect can be used to fine-tune the properties of nearby functional groups.

A key application is the modulation of amine basicity (pKa) . Placing an oxetane adjacent to a basic nitrogen atom can lower its pKa by 1.5-3.0 units.[1][11] This is a powerful strategy for:

  • Mitigating hERG Inhibition: High basicity is a known risk factor for binding to the hERG potassium channel, which can lead to cardiotoxicity. Lowering the pKa can reduce this liability.

  • Improving Permeability: By reducing the positive charge of an amine at physiological pH, you can improve its ability to cross cell membranes, enhancing oral bioavailability. This was a key strategy in the development of the SYK inhibitor Lanraplenib.[6][7]

References

  • Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability. Benchchem.
  • Oxetanes in Drug Discovery Campaigns.
  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis.
  • Oxetanes in Drug Discovery. PharmaBlock.
  • Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. Benchchem.
  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
  • Application of Bioisosteres in Drug Design. SlideShare.
  • (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • Oxetanes as Promising Modules in Drug Discovery | Request PDF.
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Oxetanes: formation, reactivity and total syntheses of n
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Benchchem.
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through m
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Chemical Space Explor
  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. SCIRP.

Sources

Troubleshooting decarboxylation of isoxazole-5-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocyclic Chemistry Technical Support Center

Subject: Advanced Troubleshooting for Isoxazole-5-carboxylic Acid Decarboxylation Ticket ID: ISOX-DEC-005 Status: Open

Hello. I understand you are encountering difficulties with the decarboxylation of isoxazole-5-carboxylic acids. This is a deceptively challenging transformation. While benzoic acids decarboxylate reliably, the isoxazole core introduces unique electronic fragilities—specifically the lability of the N-O bond and the acidity of the C3-proton.

Below is a technical guide designed to diagnose your specific failure mode and provide a validated protocol to resolve it.

Part 1: Diagnostic & Decision Matrix

Before proceeding, we must diagnose the specific chemical environment of your substrate. The stability of the isoxazole ring during decarboxylation is dictated primarily by the substituent at the 3-position .

Visual Decision Tree: Selecting the Correct Method

DecarboxylationStrategy Start Start: Analyze Substrate Structure CheckC3 Is the C3-position substituted? Start->CheckC3 Substituted Yes (e.g., Aryl, Alkyl) CheckC3->Substituted Stable Unsubstituted No (C3-H) CheckC3->Unsubstituted Labile MethodA Method A: Copper/Quinoline (High Temp Thermal) Substituted->MethodA Robust MethodC Method C: Microwave Irradiation (Rapid Heating) Substituted->MethodC Fast Risk CRITICAL RISK: Base-induced Ring Opening (Kemp Elimination type) Unsubstituted->Risk Avoid Strong Base MethodB Method B: Ag2CO3/AcOH (Mild Radical/Protodecarboxylation) Risk->MethodB Recommended Risk->MethodC Controlled pH

Figure 1: Decision matrix for selecting decarboxylation conditions based on substrate stability.

Part 2: Troubleshooting FAQs (Root Cause Analysis)

Q1: "My reaction mixture turned into a black tar, and NMR shows no isoxazole ring signals. What happened?"

Diagnosis: Base-Induced Ring Fragmentation.[1] Mechanism: If your isoxazole is unsubstituted at the 3-position (C3-H), it is extremely sensitive to base.[1] Under basic conditions (common in Cu/quinoline protocols), the C3-proton is deprotonated.[1] This triggers a fragmentation sequence similar to the Kemp elimination, cleaving the N-O bond and forming acyclic cyano-enols or nitriles [1]. Solution:

  • Immediate Action: Switch to Acidic/Neutral conditions . Avoid quinoline, pyridine, or hydroxide bases.

  • Protocol: Use the Silver Carbonate/Acetic Acid method (Method B below). The acetic acid buffers the reaction, preventing ring opening while Ag(I) facilitates decarboxylation via a radical or organometallic intermediate that is less prone to anionic fragmentation.

Q2: "The starting material is unreacted even after refluxing in Toluene (110°C)."

Diagnosis: Insufficient Thermal Activation. Mechanism: Decarboxylation of heteroaromatic acids generally requires overcoming a significant activation energy barrier to form the initial metal-carboxylate complex and subsequent extrusion of CO2. Toluene's boiling point is often too low. Solution:

  • Solvent Switch: Move to high-boiling, polar aprotic solvents like DMSO or Sulfolane . These solvents stabilize the transition state and allow reaction temperatures of 140–160°C.

  • Catalysis: Ensure you are using a copper(I) source (like Cu2O) which is often more active than Cu(0) for these transformations [2].

Q3: "I see the product, but yields are low due to sublimation of the starting material."

Diagnosis: Physical Loss. Mechanism: Small isoxazole carboxylic acids can sublime before they decarboxylate, especially in open-vessel heating. Solution:

  • Microwave Reactor: Use a sealed microwave vial. This prevents sublimation losses and allows superheating of the solvent (Method C).

Part 3: Validated Experimental Protocols

Method A: Copper-Catalyzed Thermal (For Stable, 3-Substituted Isoxazoles)

Best for: 3-Aryl or 3-Alkyl isoxazole-5-carboxylic acids.

  • Reactants: Suspend Isoxazole-5-COOH (1.0 equiv), Cu2O (0.1 equiv), and 1,10-Phenanthroline (0.2 equiv) in a mixture of DMSO and Quinoline (10:1 ratio).

  • Process: Heat to 150°C under Argon for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1N HCl (to remove quinoline/copper) followed by brine. Dry over Na2SO4.

  • Why it works: The phenanthroline ligand stabilizes the Cu(I) species, facilitating the extrusion of CO2. The high temperature is tolerated because the 3-substituent prevents base-catalyzed ring opening [3].

Method B: Silver-Mediated Protodecarboxylation (For Sensitive, 3-Unsubstituted Isoxazoles)

Best for: 3-Unsubstituted isoxazoles or substrates sensitive to high heat/base.

  • Reactants: Dissolve Isoxazole-5-COOH (1.0 equiv) in DMSO (0.2 M). Add Ag2CO3 (0.1–0.2 equiv) and Acetic Acid (0.5 equiv).

  • Process: Heat to 100–120°C. Monitor by TLC/LCMS.

  • Workup: Filter through Celite to remove silver residues. Dilute with water and extract with ether/EtOAc.

  • Why it works: This method operates via a silver-carboxylate intermediate. The presence of AcOH ensures the medium remains slightly acidic, protecting the labile C3-H bond from deprotonation and preventing ring destruction [4].

Method C: Microwave-Assisted Decarboxylation (High Throughput)

Best for: Stubborn substrates or rapid screening.

  • Reactants: Isoxazole-5-COOH (1.0 mmol) in NMP or DMSO (3 mL). Add Cu powder (10 mol%).

  • Conditions: Microwave irradiation (Dynamic mode): 160°C, high stirring, 10–20 minutes.

  • Note: If the substrate is 3-unsubstituted, add 1.0 equiv of AcOH to the microwave vial to buffer the pH.

Part 4: Mechanistic Insight

Understanding the competing pathways is critical for troubleshooting.

Mechanism SM Isoxazole-5-COOH MetalComplex Metal-Carboxylate Intermediate SM->MetalComplex Catalyst (Cu/Ag) Base Strong Base (Attack at C3-H) SM->Base If 3-H present Decarb Decarboxylation (-CO2) MetalComplex->Decarb Anion C5-Metal/Anion Species Decarb->Anion Product Product: Isoxazole Anion->Product Protonation (H+) RingOpen Ring Opening (N-O Cleavage) Base->RingOpen Tar Decomposition (Nitriles/Enols) RingOpen->Tar

Figure 2: Competing pathways. The upper path (Yellow/Green) is the desired decarboxylation. The lower path (Red) is the base-induced decomposition common in 3-unsubstituted isoxazoles.

Summary of Quantitative Benchmarks

ParameterMethod A (Cu/Thermal)Method B (Ag/Acidic)Method C (Microwave)
Typical Yield 70–90%60–85%80–95%
Reaction Time 4–12 Hours2–6 Hours10–30 Minutes
Max Temp 150°C120°C160–180°C
3-H Tolerance Low (Risk of ring opening)High (Buffered)Medium (Depends on additives)

References

  • Base-Induced Isoxazole Ring Opening: Wakefield, B. J., & Wright, D. J. (1979).[1] Advances in Heterocyclic Chemistry. The reactivity of 3-unsubstituted isoxazoles toward base is well documented, leading to ring scission.[1]

  • Copper-Catalyzed Decarboxylation: Goossen, L. J., et al. (2009). "Protodecarboxylation of Aromatic Carboxylic Acids." Journal of Organic Chemistry. Link

  • General Heterocycle Decarboxylation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.
  • Silver-Catalyzed Protocols: Lu, P., et al. (2009). "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters. Link

  • Microwave Synthesis: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link

Sources

Validation & Comparative

A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of Emerging Contaminants: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

A Note on CAS 1589005-39-9: An initial search for High-Resolution Mass Spectrometry (HRMS) data for the compound with CAS number 1589005-39-9 did not yield specific experimental results in the public domain. This suggests that the compound may be a novel or proprietary substance with limited published analytical data. To fulfill the objective of creating an in-depth technical guide, this document will pivot to a well-characterized and analytically challenging class of compounds, Per- and Polyfluoroalkyl Substances (PFAS), as a representative case study. The principles and methodologies discussed herein are directly applicable to the analysis of new chemical entities like the one initially requested.

Introduction: The Analytical Imperative for High Resolution

In the landscape of modern chemical analysis, the demand for unambiguous identification and precise quantification of small molecules in complex matrices is paramount. This is particularly true for emerging contaminants and novel drug candidates, where specificity and the ability to detect unknown related substances are critical. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool, offering significant advantages over traditional analytical techniques.[1] This guide, written from the perspective of a Senior Application Scientist, will delve into the practical application and comparative performance of HRMS, using a representative PFAS compound as our analytical subject. We will explore the "why" behind experimental choices and provide a framework for robust analytical method development.

The Power of High-Resolution Mass Spectrometry

HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provide high-resolution and accurate mass measurements, enabling the determination of elemental compositions and the differentiation of isobaric interferences.[2] This capability is indispensable when dealing with complex samples where multiple components may have the same nominal mass but different elemental formulas. The high mass accuracy, typically below 5 ppm, provides a high degree of confidence in compound identification. Furthermore, HRMS can be operated in full-scan mode to acquire data for all ions present in a sample, allowing for retrospective analysis of the data for compounds not initially targeted. This is a significant advantage in fields like environmental monitoring and drug metabolite profiling, where the identification of unknown or unexpected compounds is crucial.[3]

A Comparative Analysis: HRMS vs. Tandem Quadrupole Mass Spectrometry for PFAS Analysis

While tandem quadrupole mass spectrometry (MS/MS) is a highly effective and widely used technique for targeted quantification, it has limitations in identifying unknown compounds.[1] The following table provides a comparative overview of HRMS and tandem quadrupole MS for the analysis of PFAS.

ParameterHigh-Resolution Mass Spectrometry (HRMS)Tandem Quadrupole Mass Spectrometry (MS/MS)
Primary Application Comprehensive screening, identification of unknowns, and quantification.[1][3]Targeted quantification of known compounds.[1]
Selectivity High, based on accurate mass measurement and isotopic patterns.[4]High for targeted transitions (Multiple Reaction Monitoring - MRM).
Resolution High (e.g., >10,000 FWHM), allowing for separation of isobaric interferences.[2]Low, typically unit mass resolution.
Data Acquisition Full-scan or targeted MS/MS.Primarily MRM.
Unknown Identification Excellent capability for non-targeted and suspect screening.[3]Limited to pre-selected transitions.[1]
Retrospective Analysis Yes, full-scan data can be re-interrogated for new compounds.No, only data for pre-defined MRMs is acquired.
Quantitative Performance Good to excellent, can be comparable to MS/MS for targeted analysis.Excellent, considered the "gold standard" for quantification.[5]

Experimental Protocol: HRMS Analysis of a Representative PFAS in Water

The following protocol outlines a typical workflow for the analysis of a representative PFAS compound, such as Perfluorooctanoic acid (PFOA), in a water sample using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

Sample Preparation
  • Collect a 500 mL water sample in a polypropylene bottle.

  • Add a surrogate standard solution to the sample to monitor extraction efficiency.

  • Perform Solid-Phase Extraction (SPE) using a weak anion exchange cartridge to concentrate the analyte and remove matrix interferences.

  • Elute the analyte from the SPE cartridge with a suitable solvent (e.g., methanol with a small percentage of ammonium hydroxide).

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of injection solvent (e.g., 50:50 methanol:water).

  • Add an internal standard to the final extract for quantification.

LC-HRMS Analysis
  • Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Chromatographic Column: A C18 reversed-phase column suitable for the separation of polar compounds.

  • Mobile Phase: A gradient of water and methanol, both containing a suitable modifier like ammonium acetate, is typically used.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is preferred for PFAS analysis.

    • Acquisition Mode: Full-scan acquisition with a mass range covering the expected m/z of the target analyte and potential transformation products. Data-dependent or data-independent MS/MS can be employed for fragmentation information.

    • Mass Resolution: Set to a high value (e.g., >20,000 FWHM) to ensure accurate mass measurements.

Data Analysis and Interpretation

The acquired HRMS data is processed using specialized software. The workflow typically involves:

  • Peak Picking: Identification of chromatographic peaks.

  • Componentization: Grouping of related ions (e.g., isotopes, adducts) into a single component.[5]

  • Database Matching: Searching the accurate mass of the detected components against a database of known compounds.

  • Fragmentation Analysis: Comparison of the experimental MS/MS spectrum with library spectra or theoretical fragmentation patterns to confirm the identity of the compound.

Visualizing the HRMS Workflow

The following diagram illustrates the key steps in a typical HRMS analytical workflow.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing & Interpretation Sample_Collection Sample Collection Extraction Solid-Phase Extraction Sample_Collection->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Injection Ionization Ionization (ESI-) LC_Separation->Ionization Mass_Analysis HRMS Analysis Ionization->Mass_Analysis Peak_Detection Peak Detection Mass_Analysis->Peak_Detection Data Acquisition Componentization Componentization Peak_Detection->Componentization Database_Search Database Search Componentization->Database_Search Confirmation Structural Confirmation Database_Search->Confirmation Report Report Confirmation->Report Final Report

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Oxetan-3-yl)isoxazole-5-carboxylic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic compound, 3-(Oxetan-3-yl)isoxazole-5-carboxylic acid presents unique challenges for laboratory waste management. While specific safety and disposal data for this exact molecule are not extensively documented, a rigorous, first-principles approach based on its constituent functional groups—an oxetane ring, an isoxazole core, and a carboxylic acid moiety—is essential for ensuring the safety of personnel and maintaining environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of this compound, grounded in authoritative regulatory standards and chemical best practices.

The foundational principle when handling a compound with limited specific safety data is to treat it as hazardous until proven otherwise.[1] This precautionary approach mandates strict adherence to established protocols for hazardous chemical waste, as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Characterization

A thorough risk assessment is the cornerstone of safe chemical handling. Lacking a specific Safety Data Sheet (SDS), the hazard profile of this compound must be inferred from its chemical structure.

  • Oxetane Ring: The four-membered oxetane ring is a strained ether. While increasingly used in medicinal chemistry to improve metabolic stability and solubility, oxetane rings can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or high temperatures.[2][3] This potential reactivity necessitates careful segregation from acidic waste streams.

  • Isoxazole Core: Isoxazole derivatives are a well-established class of heterocyclic compounds with a wide spectrum of biological activities.[4][5][6] Many exhibit anti-inflammatory, immunosuppressive, or other potent effects.[4] Without specific toxicological data, it is prudent to assume the compound may be biologically active and potentially toxic.

  • Carboxylic Acid Group: The carboxylic acid functional group renders the molecule acidic. While not expected to be a strong acid, it will react with bases and can be corrosive. This property is critical for determining chemical compatibility during waste segregation.

Inferred Hazard Profile Summary

Functional Group Potential Hazard Handling & Disposal Implication
Oxetane Chemical Reactivity (especially with acids)Segregate from acidic waste; avoid heat.
Isoxazole Biological Activity, Potential ToxicityTreat as hazardous waste; avoid environmental release.
Carboxylic Acid Acidity, CorrosivitySegregate from bases; use appropriate PPE.

Personal Protective Equipment (PPE) and Handling

Given the inferred hazards, stringent personal protection is mandatory. All handling and disposal procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield are required.[7][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use.[9]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron may be necessary.[7]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a regulated hazardous waste stream. Under no circumstances should this compound or its containers be disposed of down the sanitary sewer or in the regular trash. [1][10][11]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[12]

  • Designated Waste Stream: Dedicate a specific waste container for this compound and its associated contaminated materials (e.g., weighing paper, contaminated pipette tips).

  • Chemical Incompatibility:

    • DO NOT mix with strong acids (risk of oxetane ring degradation).

    • DO NOT mix with bases (exothermic neutralization reaction).

    • DO NOT mix with strong oxidizing agents.[13]

  • Waste Types:

    • Solid Waste: Collect unused or waste solid compound, along with contaminated consumables like gloves and wipes, in a designated solid hazardous waste container.[1]

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid hazardous waste container. Do not mix organic solvent solutions with aqueous solutions.[12]

Step 2: Container Selection and Labeling

All hazardous waste must be accumulated in appropriate containers that meet institutional and regulatory standards.[14]

  • Container Requirements:

    • The container must be compatible with the chemical waste (e.g., High-Density Polyethylene (HDPE) for many organic and acidic wastes).[15]

    • The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[16]

    • Keep the container closed at all times except when adding waste.[14][16]

  • Labeling:

    • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must clearly state the words "Hazardous Waste" .[10]

    • List all chemical constituents by their full name (no abbreviations or formulas), including solvents and their approximate percentages. For this specific waste, write out "this compound".[10]

    • Indicate the accumulation start date.[10]

    • Provide the name and contact information of the principal investigator or responsible party.[10]

cluster_prep Container Preparation cluster_collection Waste Collection cluster_storage Storage Select Select Compatible Container (e.g., HDPE) Label Affix 'Hazardous Waste' Label Select->Label Ensure good condition with secure lid AddWaste Add Waste Compound (Solid or Liquid) Label->AddWaste ListContents List Full Chemical Name(s) and Percentages AddWaste->ListContents AddDate Write Accumulation Start Date ListContents->AddDate Store Store in Designated Satellite Accumulation Area AddDate->Store Close Keep Container Closed Store->Close

Caption: Waste container setup and labeling workflow.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA) under the control of laboratory personnel.[17]

  • Store the waste container in a secondary containment bin to prevent spills.[18]

  • Ensure the SAA is clearly marked and away from general traffic areas.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14][17]

Step 4: Arranging for Final Disposal

Final disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), submit a request for waste pickup.[10][17]

  • Do not attempt to treat or neutralize the chemical waste yourself unless it is part of a documented and approved laboratory procedure.[12]

Spill Management

In the event of a spill, prompt and safe cleanup is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Secure the Area: Restrict access to the spill area.

  • Consult SDS (if available): If an SDS for a similar compound is available, consult it. Otherwise, proceed based on the inferred hazards.

  • Assemble PPE: Don appropriate PPE as described in Section 2.

  • Contain & Clean:

    • For solid spills, gently cover with an inert absorbent material (e.g., vermiculite, sand) to avoid generating dust.[1] Carefully sweep the material into a designated waste container.

    • For liquid spills, absorb with a chemical spill pillow or other suitable absorbent.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Package Waste: Place all contaminated absorbents and PPE into a sealed, labeled hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

Spill Spill Occurs Alert Alert Personnel & Evacuate if Necessary Spill->Alert Secure Secure the Area Alert->Secure PPE Wear Full PPE (Goggles, Gloves, Lab Coat) Secure->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Contaminated Materialinto a Labeled Waste Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Package All Waste as Hazardous Decon->Dispose Report Report to Supervisor/EHS Dispose->Report

Caption: Emergency spill response procedure.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of this compound in a manner that ensures laboratory safety, protects the environment, and complies with all relevant regulations.

References

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Chicago.

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Department of Chemistry, University of Toronto.

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Research Council.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, Lehigh University.

  • Oxetane Safety Data Sheet. CymitQuimica.

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. HWH Environmental.

  • Laboratory Waste Management Guidelines. Environmental Health and Safety, Montclair State University.

  • Introduction to Hazardous Waste Management. University of Alaska Fairbanks.

  • OSHA Hazardous Waste Disposal Guidelines. CDMS.

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite.

  • OSHA Secondary Containment Requirements for Chemical Storage. Palmetto Industries.

  • This compound Product Page. MolCore.

  • Oxetane Compound Summary. PubChem, National Institutes of Health.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.

  • Regulation of Laboratory Waste. American Chemical Society.

  • Safe Handling and Disposal of Novel Chemical Compounds. BenchChem.

  • 1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration.

  • Safety Data Sheet - Oxetan-3-ol. Fisher Scientific.

  • Safety Data Sheet - Tricyclo(3.3.1.1'3,7)decane-1-carboxylic acid. Thermo Fisher Scientific.

  • Safety Data Sheet - Isoxazole-5-carboxylic acid. Fisher Scientific.

  • Safety Data Sheet - Oxazole-5-carboxylic acid. Fisher Scientific.

  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. BenchChem.

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing.

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, ACS Publications.

  • Isoxazole Derivatives as Regulators of Immune Functions. MDPI.

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC, National Institutes of Health.

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI.

  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences.

  • SBS Policy and Code of Practice on Waste Disposal. The University of Edinburgh.

Sources

Personal protective equipment for handling 3-(Oxetan-3-yl)isoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment & Logic

As researchers, we often handle "New Chemical Entities" (NCEs) where specific toxicological data is sparse. In the absence of a compound-specific LD50, we must apply Structure-Activity Relationship (SAR) logic to determine safety protocols.

For 3-(Oxetan-3-yl)isoxazole-5-carboxylic acid , the risk profile is derived from its three functional components. This is not just a "generic chemical"; it is a reactive intermediate with specific vulnerabilities.

Functional MotifAssociated HazardOperational Implication
Oxetane Ring High ring strain (~106 kJ/mol). Potential alkylating agent; susceptible to ring-opening in acidic media.Genotoxicity Concern: Treat as a potential mutagen. Avoid contact with strong Lewis acids which may trigger exothermic polymerization.
Carboxylic Acid pKa ~3–4. Corrosive to mucous membranes and eyes.Eye/Respiratory Risk: Dust inhalation will cause immediate irritation. Solution-phase splashes can cause corneal damage.
Isoxazole Core Generally stable, but pharmacologically active scaffold.Systemic Toxicity: Assume unknown biological activity; prevent all dermal absorption.

Personal Protective Equipment (PPE) Decision Matrix

Effective safety is not static; it scales with the operation. The following decision tree illustrates how to select PPE based on the physical state and scale of your experiment.

PPE_Decision_Tree Start Start: Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution Phase State->Liquid Qty_Solid Quantity > 100 mg? Solid->Qty_Solid Solvent Solvent Type? Liquid->Solvent Std_Solid_PPE Level 1: Nitrile Gloves + Safety Glasses + Lab Coat (In Fume Hood) Qty_Solid->Std_Solid_PPE No High_Solid_PPE Level 2: Double Nitrile + N95/P100 (if open bench) + Tyvek Sleeves Qty_Solid->High_Solid_PPE Yes Polar Polar (DMSO/MeOH) Solvent->Polar NonPolar Halogenated (DCM) Solvent->NonPolar Std_Liq_PPE Level 1: Nitrile Gloves + Safety Goggles Polar->Std_Liq_PPE High_Liq_PPE Level 3: Silver Shield® Gloves (Laminate) + Goggles NonPolar->High_Liq_PPE

Figure 1: PPE Selection Logic Flow based on physical state and solvent carrier risks.

Detailed PPE Specifications

Do not rely on generic "safety gear." The specific chemical properties of this acid dictate the material compatibility.

A. Hand Protection (The Critical Barrier)

The oxetane ring renders this molecule potentially permeable through standard latex.

  • Standard Protocol: Nitrile (minimum 5 mil thickness).

    • Why: Nitrile offers excellent resistance to organic acids.

  • High-Risk Protocol (Solutions in DCM/DMF): Silver Shield® (EVOH) Laminate gloves worn under nitrile gloves.

    • Why: Halogenated solvents (often used to dissolve isoxazoles) permeate nitrile in <5 minutes, carrying the dissolved chemical with them to the skin.

B. Eye & Face Protection[1][2][3][4][5][6][7][8]
  • Standard: ANSI Z87.1 Safety Glasses with side shields.

  • Required for >1g Handling: Indirectly vented Chemical Splash Goggles.

    • Why: Carboxylic acid dust is fine and electrostatic; it can bypass side shields. If the solid enters the eye, the acidity will cause immediate protein denaturation (corrosion).

C. Respiratory Protection[2][3][4][9][10][11][12][13]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .

  • Secondary Control: If weighing outside a hood is unavoidable (e.g., balance drift), use a P100 particulate respirator .

    • Note: A surgical mask offers zero protection against chemical dust.

Operational Protocol: Safe Handling Workflow

This workflow integrates engineering controls with PPE to create a self-validating safety system.

Phase 1: Preparation (The "Clean" Zone)
  • Engineering Check: Verify fume hood flow is 80–100 fpm.

  • Static Control: This compound is an organic acid solid; it will likely carry a static charge. Place an ionizing bar or anti-static gun near the balance to prevent powder scattering.

  • Donning PPE: Lab coat

    
     Goggles 
    
    
    
    Gloves (tucked over cuffs).
Phase 2: Weighing & Transfer (The "Hot" Zone)
  • Technique: Use the "tarred vial" method. Do not weigh onto weighing paper, which risks spillage during transfer. Weigh directly into the reaction vessel or a pre-weighed vial.

  • Solvent Addition: Add solvent slowly.

    • Caution: Oxetanes are acid-sensitive. If dissolving in acidic media, expect a potential exotherm from ring-opening. Keep the vessel cooled (0°C) during initial mixing if the solvent system is acidic.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the balance area with a saturated sodium bicarbonate (NaHCO₃) solution wipe.

    • Chemistry: This neutralizes any trace carboxylic acid residue immediately.

  • Glove Removal: Use the "beak method" (pulling one glove off by the palm, balling it into the other hand) to ensure no outer surface touches skin.

  • Wash: Wash hands with soap and water for 20 seconds immediately after leaving the hood.

Emergency Response & Disposal Logic

In the event of a spill, your response must address both the acidity and the organic nature of the compound.

Spill_Response Spill Spill Detected Type Solid or Liquid? Spill->Type Solid_Spill Solid Powder Type->Solid_Spill Liq_Spill Liquid Solution Type->Liq_Spill Cover Cover with wet paper towel (Prevent Dust) Solid_Spill->Cover Sweep Scoop/Sweep into Waste Container Cover->Sweep Neutralize Wipe surface with weak base (NaHCO3) Sweep->Neutralize Absorb Absorb with Vermiculite or Chem-Pad Liq_Spill->Absorb Absorb->Neutralize Disposal Dispose as Acidic Organic Waste Neutralize->Disposal

Figure 2: Emergency Spill Response Workflow.

Waste Disposal Streams
  • Stream A (Solid/Liquid Waste): Dispose of in Acidic Organic Waste .

    • Do NOT mix with strong oxidizers (e.g., Nitric acid waste), as the isoxazole ring can oxidize violently.

  • Stream B (Contaminated PPE): Gloves and wipes used for cleanup must be bagged and tagged as hazardous chemical waste, not regular trash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor.[1]

  • PubChem. (n.d.). Isoxazole-5-carboxylic acid (Compound Summary). National Library of Medicine.

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.